Ondansetron-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methylimidazol-1-yl)methyl]-9-(trideuteriomethyl)-2,3-dihydro-1H-carbazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELGMEQIXOGIFQ-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN4C=CN=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ondansetron-d3 for Use as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ondansetron-d3, a deuterated internal standard essential for the accurate quantification of the antiemetic drug Ondansetron in biological matrices. This document details a feasible synthetic route, comprehensive analytical characterization methodologies, and relevant biological context.
Introduction
Ondansetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with cancer chemotherapy and radiotherapy.[1] Accurate and reliable quantification of Ondansetron in plasma and other biological samples is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based bioanalytical methods, as it corrects for matrix effects and variations in sample processing. This guide outlines a practical approach to the synthesis and rigorous characterization of this compound.
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process starting from 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one and utilizing a commercially available deuterated reagent, 2-methylimidazole-d6. This approach introduces the deuterium labels at a late stage of the synthesis, which is generally preferred to maximize isotopic incorporation in the final product.
The proposed synthesis follows a well-established procedure for the synthesis of Ondansetron, with the key modification being the substitution of 2-methylimidazole with its deuterated counterpart.[1][2]
Step 1: Mannich Reaction
The first step involves a Mannich reaction of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with paraformaldehyde and a secondary amine, such as dimethylamine, to form the intermediate 3-((dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one.
Step 2: Michael Addition with Deuterated 2-Methylimidazole
The second and final step is the reaction of the Mannich base intermediate with 2-methylimidazole-d6. This reaction proceeds via a Michael addition to the in situ generated exo-methylene intermediate, yielding this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one
-
Paraformaldehyde
-
Dimethylamine hydrochloride
-
2-Methylimidazole-d6 (98 atom % D)
-
Glacial Acetic Acid
-
Toluene
-
Water
-
Sodium Hydroxide
-
Ethyl Acetate
Procedure:
-
Formation of the Mannich Base: In a round-bottom flask, combine 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (1 equivalent), paraformaldehyde (1.2 equivalents), and dimethylamine hydrochloride (1.2 equivalents) in glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.
-
Basify the aqueous mixture with a sodium hydroxide solution to a pH of 9-10 to precipitate the Mannich base intermediate.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Synthesis of this compound: In a clean, dry round-bottom flask, dissolve the dried Mannich base intermediate (1 equivalent) and 2-methylimidazole-d6 (1.5 equivalents) in toluene.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 8-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, will precipitate out of the solution. Filter the solid, wash with cold toluene, and dry under vacuum.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve high purity.
Characterization of this compound
Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for confirming the incorporation of deuterium atoms and for determining the isotopic purity of this compound.
Expected Observations:
-
Molecular Ion: The molecular ion peak ([M+H]⁺) for this compound is expected to be observed at m/z 297.18, which is 3 mass units higher than that of unlabeled Ondansetron (m/z 294.16).
-
Fragmentation Pattern: The fragmentation pattern of this compound will be similar to that of Ondansetron, with key fragments containing the deuterated methyl group on the imidazole ring showing a +3 mass unit shift. The major fragment of Ondansetron is typically observed at m/z 170.0954.[1] For this compound, a corresponding fragment at m/z 173.1 would be expected.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Predicted m/z (Ondansetron) | Predicted m/z (this compound) |
| [M+H]⁺ | 294.1601 | 297.1786 |
| Fragment 1 | 170.0954 | 173.1139 |
| Fragment 2 | 184.1112 | 184.1112 |
Experimental Protocol: LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions:
-
Ondansetron: 294.2 -> 170.1
-
This compound: 297.2 -> 173.1
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound and for verifying the position of the deuterium labels.
Expected Observations in ¹H NMR:
-
The proton signals corresponding to the methyl group on the imidazole ring of Ondansetron (typically a singlet around 2.3-2.5 ppm) will be absent in the ¹H NMR spectrum of this compound.
-
The remaining proton signals of the carbazolone and imidazole moieties should be consistent with the structure of Ondansetron.
Expected Observations in ¹³C NMR:
-
The carbon signal of the deuterated methyl group will appear as a triplet with a reduced intensity due to C-D coupling.
Table 2: Representative ¹H NMR Chemical Shifts for Ondansetron
| Proton | Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 8.1 | m |
| Imidazole Protons | 6.8 - 7.5 | m |
| CH₂ (imidazole side chain) | 4.5 - 5.0 | m |
| N-CH₃ (carbazolone) | 3.8 | s |
| CH (chiral center) | 3.0 - 3.3 | m |
| CH₂ (carbazolone ring) | 2.5 - 2.9 | m |
| CH₃ (imidazole) | 2.4 | s |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Experimental Protocol: NMR Analysis
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, and optionally 2D NMR experiments like COSY and HSQC to aid in complete structural assignment.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized this compound.
Experimental Protocol: HPLC Purity Analysis
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0).
-
Detection: UV detection at a wavelength of 216 nm or 310 nm.
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Table 3: Summary of Analytical Characterization Data
| Technique | Parameter | Expected Result for this compound |
| Mass Spectrometry | Molecular Ion [M+H]⁺ | m/z 297.18 |
| Isotopic Purity | >98% | |
| ¹H NMR | Imidazole-CH₃ signal | Absent |
| Other signals | Consistent with Ondansetron structure | |
| ¹³C NMR | Imidazole-CD₃ signal | Triplet, reduced intensity |
| HPLC | Chemical Purity | >98% |
Mechanism of Action: 5-HT3 Receptor Antagonism
Ondansetron exerts its antiemetic effect by selectively blocking the action of serotonin (5-hydroxytryptamine, 5-HT) at the 5-HT3 receptors. These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.
Chemotherapeutic agents and radiation can cause damage to enterochromaffin cells in the gut, leading to the release of large amounts of serotonin. This released serotonin activates 5-HT3 receptors, initiating a signaling cascade that results in the sensation of nausea and the vomiting reflex. By competitively inhibiting the binding of serotonin to these receptors, Ondansetron effectively blocks this signaling pathway.
Caption: Mechanism of action of Ondansetron as a 5-HT3 receptor antagonist.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound, a critical analytical standard for bioanalytical research. The proposed synthetic route is efficient and utilizes a commercially available deuterated starting material. The outlined analytical methodologies, including mass spectrometry, NMR spectroscopy, and HPLC, ensure the production of a well-characterized and high-purity internal standard. The provided information on the mechanism of action of Ondansetron offers valuable context for researchers in the field of drug development and pharmacology.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for the synthesis and characterization of this compound and the logical relationship between the key steps.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Logical relationships in the development of an this compound analytical standard.
References
A Technical Guide to the Deuterium Labeling of Ondansetron for Use as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and application of deuterium-labeled ondansetron as an internal standard for quantitative bioanalysis. This document details the rationale for using a stable isotope-labeled internal standard, outlines a plausible synthetic route for ondansetron-d3, and presents its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Introduction to Stable Isotope-Labeled Internal Standards
In quantitative bioanalytical methods, particularly those employing mass spectrometry, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard. An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest to compensate for variations during sample preparation, chromatography, and ionization. Deuterium-labeled compounds are frequently used as SIL internal standards because they co-elute with the unlabeled analyte and exhibit similar ionization efficiency, but are distinguishable by their higher mass.[1]
Ondansetron, a potent 5-HT3 receptor antagonist, is widely used as an antiemetic, particularly in patients undergoing chemotherapy.[2] Accurate quantification of ondansetron in biological matrices is crucial for pharmacokinetic and bioavailability studies. This compound, with three deuterium atoms on the N-methyl group of the carbazole ring, is a commonly used internal standard for this purpose.[3][4]
Synthesis of this compound
The synthesis of ondansetron typically proceeds from 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one.[6] For the deuterated analog, the synthesis would logically start with the corresponding deuterated intermediate, 1,2,3,9-tetrahydro-9-(methyl-d3)-4H-carbazol-4-one. This deuterated precursor is commercially available.
The subsequent steps are inferred from established methods for the synthesis of unlabeled ondansetron. A common route involves a Mannich-type reaction to introduce a methylene group at the 3-position, followed by a Michael addition of 2-methylimidazole.
Plausible Synthetic Workflow
References
- 1. herbmedpharmacol.com [herbmedpharmacol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 1132757-82-4 | LGC Standards [lgcstandards.com]
- 5. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 6. US20060041004A1 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
The Role of Ondansetron-d3 as an Internal Standard in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental mechanism of action of ondansetron-d3 as an internal standard in mass spectrometry, a critical application for the accurate quantification of ondansetron in complex biological matrices. Ondansetron, a potent 5-HT3 receptor antagonist, is widely used as an antiemetic, particularly in patients undergoing chemotherapy or surgery.[1][2][3][4] Precise measurement of its concentration in plasma, serum, or cerebrospinal fluid is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.[5][6] This guide will elucidate the principles behind its efficacy, present quantitative data from various validated methods, and provide detailed experimental protocols.
Core Principle: The "Mechanism of Action" of a Stable Isotope-Labeled Internal Standard
The "mechanism of action" of this compound as an internal standard is not pharmacological but rather physicochemical. It is designed to mimic the behavior of the analyte, ondansetron, throughout the entire analytical process, thereby compensating for potential variations and errors. Stable isotope-labeled internal standards are considered the most effective choice because their physical and chemical properties are nearly identical to the target analyte.[6][7]
This compound is a deuterated form of ondansetron, meaning that three hydrogen atoms in the ondansetron molecule have been replaced with deuterium atoms.[8] This substitution results in a minimal increase in molecular weight, which is readily distinguishable by a mass spectrometer, but has a negligible effect on its chemical properties.
The core of its function lies in its ability to:
-
Co-elute with the analyte: During chromatographic separation, this compound exhibits a retention time that is almost identical to that of ondansetron.[5][9] This ensures that both compounds are subjected to the same matrix effects at the same time.
-
Undergo similar extraction recovery: Throughout sample preparation steps like protein precipitation or liquid-liquid extraction, any loss of the analyte will be mirrored by a proportional loss of the internal standard.
-
Experience identical ionization efficiency: In the mass spectrometer's ion source, both ondansetron and this compound are ionized with the same efficiency. Crucially, they are equally affected by ion suppression or enhancement caused by co-eluting matrix components.[9][10]
By adding a known concentration of this compound to each sample at the beginning of the workflow, the ratio of the analyte's response to the internal standard's response is measured. This ratio remains constant even if the absolute responses of both compounds vary due to the factors mentioned above. This allows for highly accurate and precise quantification of the analyte.
Quantitative Data Summary
The following tables summarize quantitative data from validated LC-MS/MS methods for the determination of ondansetron using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |
| Ondansetron | 294.1 | 170.0 | 35 | [9] |
| This compound | 297.1 | 173.1 | 35 | [9] |
Table 2: Linearity and Sensitivity in Human Plasma
| Calibration Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| 0.2 - 60 | 0.2 | [11] |
| 0.25 - 350 | 0.25 | [12][13] |
Table 3: Precision and Accuracy in Human Plasma
| Parameter | Concentration Range (ng/mL) | Value (%) | Reference |
| Intra-assay Precision | 0.2 - 60 | 1.6 - 7.7 | [11] |
| Inter-assay Precision | 0.2 - 60 | 2.1 - 5.1 | [11] |
| Intra-assay Accuracy | 0.2 - 60 | 97.5 - 108.2 | [11] |
| Inter-assay Accuracy | 0.2 - 60 | 97.3 - 107.0 | [11] |
Table 4: Linearity and Sensitivity in Human Cerebrospinal Fluid (CSF)
| Calibration Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference | | :--- | :--- | :--- | :--- | | 0.025 - 100 | 0.025 |[12][13] |
Experimental Protocols
The following sections detail generalized methodologies for the quantification of ondansetron using this compound as an internal standard, based on published literature.
Sample Preparation
A common and effective method for extracting ondansetron from biological matrices is liquid-liquid extraction (LLE).
-
Spiking: To a known volume of the biological sample (e.g., 25 µL of plasma or CSF), add a small volume of the this compound internal standard working solution.[12][13]
-
Extraction: Add an appropriate organic solvent (e.g., methyl tert-butyl ether).[11]
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.
Protein precipitation is another widely used technique.
-
Spiking: Add the this compound internal standard to the sample.
-
Precipitation: Add a protein precipitating agent like acetonitrile.[9][14]
-
Vortexing and Centrifugation: Vortex and then centrifuge to pellet the precipitated proteins.
-
Injection: The resulting supernatant can be directly injected or further diluted before injection.
Liquid Chromatography
-
Column: A C18 reversed-phase column is commonly used for the separation of ondansetron.[9][14]
-
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium formate) and an organic component (e.g., acetonitrile or methanol).[9][14]
-
Elution: A gradient or isocratic elution can be employed to achieve optimal separation.
-
Flow Rate: A typical flow rate is around 0.6 mL/min.[9]
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[11][14]
-
Detection: The analysis is performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode.[9][14] This involves monitoring the specific precursor-to-product ion transitions for both ondansetron and this compound, as detailed in Table 1.
Visualizations
Logical Workflow for Internal Standard Use
References
- 1. newbioworld.org [newbioworld.org]
- 2. Ondansetron | C18H19N3O | CID 4595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ondansetron - Wikipedia [en.wikipedia.org]
- 5. texilajournal.com [texilajournal.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. Development and validation of a rapid and sensitive LC-ESI-MS/MS method for ondansetron quantification in human plasma and its application in comparative bioavailability study [repositorio.unifesp.br]
- 12. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Exploratory Studies Using Stable Isotope-Labeled Ondansetron
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies involved in conducting exploratory studies with stable isotope-labeled Ondansetron. By leveraging the unique advantages of stable isotope labeling, researchers can gain critical insights into the pharmacokinetics and metabolism of this widely used antiemetic agent, facilitating drug development and optimizing therapeutic strategies.
Introduction to Exploratory IND Studies and Stable Isotope Labeling
Exploratory Investigational New Drug (IND) studies are early-phase clinical trials designed to provide preliminary data on a drug's behavior in humans. These studies involve limited human exposure and are not intended to establish safety or efficacy but rather to inform the go/no-go decisions for further development. The use of stable isotope-labeled compounds, such as deuterated or ¹³C-labeled Ondansetron, in these studies offers several key advantages:
-
Absolute Bioavailability: Co-administration of an oral unlabeled dose with an intravenous microdose of the stable isotope-labeled drug allows for the precise determination of absolute bioavailability in a single study, eliminating the need for a separate intravenous study and washout period.
-
Metabolite Profiling: Stable isotope labeling facilitates the detection and structural elucidation of metabolites by mass spectrometry, as the labeled drug and its metabolites will exhibit a characteristic mass shift.
-
Pharmacokinetic Precision: The use of a stable isotope-labeled version of the drug as an internal standard in bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS/MS), ensures high accuracy and precision in quantifying the parent drug and its metabolites.
This guide will delve into the practical aspects of designing and executing exploratory studies with stable isotope-labeled Ondansetron, from data presentation and experimental protocols to the underlying signaling pathways.
Data Presentation: Pharmacokinetic Parameters of Ondansetron
While specific pharmacokinetic data from an exploratory study administering a stable isotope-labeled Ondansetron as the primary investigational drug is not publicly available, the following tables present representative pharmacokinetic data for unlabeled Ondansetron from healthy human volunteers. These tables serve as a template for the type of data that would be collected and presented in an exploratory study of a stable isotope-labeled analogue. The parameters would be determined for both the labeled and unlabeled forms of the drug to assess any potential isotopic effects on its pharmacokinetic profile.
Table 1: Pharmacokinetic Parameters of a Single 8 mg Oral Dose of Ondansetron in Healthy Fasting Volunteers
| Pharmacokinetic Parameter | Mean Value (± Standard Deviation) |
| Cmax (ng/mL) | 30.1 (± 9.8) |
| Tmax (hr) | 1.9 (± 0.6) |
| AUC₀-t (ng·hr/mL) | 189 (± 54) |
| AUC₀-∞ (ng·hr/mL) | 204 (± 61) |
| t₁/₂ (hr) | 4.0 (± 1.0) |
| Absolute Bioavailability (%) | ~60 |
Data compiled from representative studies and is for illustrative purposes.
Table 2: Pharmacokinetic Parameters of a Single 4 mg Intravenous Dose of Ondansetron in Healthy Volunteers
| Pharmacokinetic Parameter | Mean Value (± Standard Deviation) |
| Cmax (ng/mL) | 55.4 (± 20.1) |
| AUC₀-∞ (ng·hr/mL) | 165 (± 45) |
| t₁/₂ (hr) | 3.8 (± 0.9) |
| Clearance (L/hr) | 25.2 (± 6.3) |
| Volume of Distribution (L) | 140 (± 42) |
Data compiled from representative studies and is for illustrative purposes.
Experimental Protocols
A robust and validated bioanalytical method is critical for the success of an exploratory study. The following is a detailed protocol for the quantification of Ondansetron and its stable isotope-labeled counterpart (e.g., Ondansetron-d₃) in human plasma using LC-MS/MS.
Sample Preparation: Liquid-Liquid Extraction
-
Aliquoting: Transfer 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the stable isotope-labeled Ondansetron internal standard solution (e.g., Ondansetron-d₃ at 100 ng/mL in methanol) to each plasma sample, except for the blank samples. For the analysis of the stable isotope-labeled drug as the analyte, a different internal standard would be used.
-
Protein Precipitation and Extraction: Add 500 µL of the extraction solvent (e.g., ethyl acetate or a mixture of dichloromethane and diethyl ether) to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a new set of clean tubes.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and Transfer: Vortex the reconstituted samples for 30 seconds and transfer them to HPLC vials for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: Ramp to 90% B
-
2.5-3.5 min: Hold at 90% B
-
3.5-3.6 min: Return to 10% B
-
3.6-5.0 min: Equilibrate at 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ondansetron: m/z 294.2 → 170.1
-
Ondansetron-d₃ (Internal Standard): m/z 297.2 → 173.1
-
Mandatory Visualizations
Ondansetron Signaling Pathway
The primary mechanism of action of Ondansetron is the selective antagonism of the 5-HT₃ receptor, a ligand-gated ion channel.
Experimental Workflow for an Exploratory Study
The following diagram illustrates a typical workflow for an exploratory IND study using stable isotope-labeled Ondansetron to determine absolute bioavailability.
Conclusion
Exploratory studies utilizing stable isotope-labeled Ondansetron represent a powerful strategy in early-phase drug development. These studies provide high-quality, definitive data on pharmacokinetics and metabolism, enabling researchers and drug developers to make informed decisions and accelerate the journey from candidate drug to approved therapeutic. The methodologies and frameworks presented in this guide offer a solid foundation for the design and execution of such pivotal investigations.
An In-depth Technical Guide on the Chemical Structure and Stability of Ondansetron-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and stability of Ondansetron-d3. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and analysis. This document delves into the molecular architecture of this compound, summarizes stability data of its non-deuterated counterpart, Ondansetron, under various stress conditions, and provides detailed experimental protocols for stability-indicating studies.
Chemical Structure of this compound
This compound is a deuterated analog of Ondansetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. The deuterium labeling is typically on the N-methyl group of the carbazole ring system. This isotopic substitution is primarily utilized in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification of Ondansetron.
The chemical structure of this compound is formally described as 9-(methyl-d3)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one. Its molecular formula is C18H16D3N3O.
Stability Profile
Currently, there is a lack of publicly available stability data specifically for this compound. However, extensive research has been conducted on the stability of the non-deuterated form, Ondansetron hydrochloride, under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. The stability of this compound is expected to be very similar to that of Ondansetron, as the deuterium substitution on the N-methyl group is unlikely to significantly alter the susceptibility of the molecule to the primary degradation pathways. The kinetic isotope effect might lead to minor differences in the rates of degradation reactions involving the cleavage of the C-D bond compared to the C-H bond, but the overall degradation profile is anticipated to be comparable.
The following table summarizes the degradation of Ondansetron under forced degradation conditions as reported in the literature.
| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 20 minutes | ~4.16% degradation | [1] |
| 5 M HCl at 80°C for 30 minutes | ~16% degradation | [2] | |
| Alkaline Hydrolysis | 0.1 N NaOH at 80°C | ~3.07% degradation | [1] |
| 1 M NaOH at 80°C for 30 hours | Significant degradation, formation of Impurity D | [3] | |
| 2 M NaOH at 80°C for 30 minutes | ~16% degradation | [2] | |
| Oxidative Degradation | 30% H2O2 at 80°C | ~2.18% degradation | [1] |
| 10% H2O2 at 80°C for 30 minutes | ~51% degradation | [2] | |
| Thermal Degradation | 80°C for 3 hours | ~3.82% degradation | [1] |
| Photolytic Degradation | UV light (365 nm) for 3 hours | ~3.29% degradation | [1] |
| UV light for 5 days | ~30% degradation | [2] |
Experimental Protocols for Stability Studies
The following is a generalized experimental protocol for conducting forced degradation studies on Ondansetron, synthesized from various published methods.[1][2] This protocol can serve as a template for designing stability-indicating assays.
Materials and Instrumentation
-
Reference Standard: Ondansetron HCl
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2), HPLC grade water, Acetonitrile, Methanol, and a suitable buffer (e.g., ammonium formate or potassium dihydrogen phosphate).
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector, a C18 column (e.g., 150 x 4.6 mm, 5 µm), pH meter, analytical balance, and a thermostatically controlled oven.
Chromatographic Conditions
-
Mobile Phase: A mixture of a buffer solution and an organic solvent (e.g., Acetonitrile or Methanol) in a suitable ratio. The pH of the buffer should be optimized for good peak shape and resolution.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection Wavelength: 216 nm or 310 nm.
-
Injection Volume: 20 µL.
Preparation of Stock and Sample Solutions
-
Stock Solution: Accurately weigh and dissolve Ondansetron HCl in a suitable solvent (e.g., methanol or a mixture of water and methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 10 µg/mL).
Forced Degradation Procedures
-
Acidic Hydrolysis: To a known volume of the stock solution, add an equal volume of an acid solution (e.g., 1 M HCl). Heat the mixture in a water bath at a specific temperature (e.g., 80°C) for a defined period. After cooling, neutralize the solution with a suitable base (e.g., 1 M NaOH) and dilute with the mobile phase to the working concentration.
-
Alkaline Hydrolysis: To a known volume of the stock solution, add an equal volume of a basic solution (e.g., 1 M NaOH). Heat the mixture under controlled conditions. After cooling, neutralize with an appropriate acid (e.g., 1 M HCl) and dilute with the mobile phase.
-
Oxidative Degradation: Treat a known volume of the stock solution with an oxidizing agent (e.g., 3% or 30% H2O2) and keep it at room temperature or heat for a specific duration. Dilute the resulting solution with the mobile phase.
-
Thermal Degradation: Expose the solid drug or a solution of the drug in a sealed container to dry heat in an oven at a high temperature (e.g., 80°C) for an extended period. After cooling, dissolve and/or dilute the sample with the mobile phase.
-
Photolytic Degradation: Expose a solution of the drug in a transparent container to UV light (e.g., 254 nm or 365 nm) in a photostability chamber for a defined period. A control sample should be kept in the dark. Dilute the exposed sample with the mobile phase.
Analysis
Inject the prepared samples into the HPLC system and record the chromatograms. The peak area of the undegraded Ondansetron is monitored, and the percentage of degradation is calculated. The formation of any degradation products is also observed.
Signaling Pathway
Ondansetron is a highly selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[4] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (5-HT) leads to the opening of a non-selective cation channel, resulting in the influx of sodium (Na+) and calcium (Ca2+) ions and the efflux of potassium (K+) ions. This influx of positive ions causes depolarization of the neuronal membrane, leading to the initiation of an action potential and the transmission of a nerve impulse.[5]
In the context of chemotherapy-induced nausea and vomiting (CINV), cytotoxic drugs can cause the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex. Ondansetron competitively blocks these 5-HT3 receptors, thereby preventing the binding of serotonin and inhibiting the initiation of the emetic signal.
Conclusion
References
Ondansetron-d3 supplier and certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ondansetron-d3, a deuterated analog of the selective 5-HT3 receptor antagonist, Ondansetron. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on suppliers, quality control, and the compound's mechanism of action.
Sourcing this compound: A List of Suppliers
This compound, a labeled form of Ondansetron, is utilized as an internal standard in pharmacokinetic studies and other analytical applications. Several reputable suppliers offer this compound, often with accompanying documentation to ensure quality and purity. Notable suppliers in the market include:
-
Clearsynth: A supplier of various pharmaceutical standards, including this compound.[1]
-
Simson Pharma Limited: Provides a range of pharmaceutical reference standards and accompanies their products with a Certificate of Analysis.[2]
-
MedchemExpress: Offers this compound hydrochloride, a stable isotope-labeled form of Ondansetron.[3]
-
Pharmaffiliates: Supplies a variety of pharmaceutical standards and fine chemicals, including this compound.[4]
-
CymitQuimica: Lists this compound as a labeled specific serotonin (5-HT3) receptor antagonist.[5]
Understanding the Certificate of Analysis (CoA)
A Certificate of Analysis is a critical document that provides detailed information about the quality and purity of a chemical compound. For this compound, a typical CoA would include the following sections:
-
Product Information: This section contains the product name, catalog number, batch number, and CAS number (1132757-82-4 for this compound).[1][2][4]
-
Physical and Chemical Properties: This includes data on the compound's appearance (e.g., white solid), molecular formula (C18H16D3N3O), and molecular weight (296.38 g/mol ).[1][4]
-
Analytical Data: This is the core of the CoA, presenting the results of various analytical tests performed to confirm the identity and purity of the compound.
The following table summarizes the typical quantitative data found on a Certificate of Analysis for this compound:
| Parameter | Typical Specification | Analytical Method |
| Purity (by HPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Mass Spectrum | Consistent with structure | Mass Spectrometry (MS) |
| ¹H NMR Spectrum | Consistent with structure | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Isotopic Purity | ≥99% Deuterium | Mass Spectrometry or NMR |
| Residual Solvents | Conforms to USP <467> | Gas Chromatography (GC) |
| Water Content | ≤1.0% | Karl Fischer Titration |
Experimental Protocols for Quality Control
To ensure the quality of this compound, a series of rigorous experimental protocols are employed. Below are representative methodologies for key analytical tests.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Objective: To determine the purity of this compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 216 nm.
-
Injection Volume: 10 µL.
-
-
Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The resulting chromatogram is analyzed to determine the area percentage of the main peak, which corresponds to the purity of the compound.
Mass Spectrometry (MS) for Identity Confirmation
-
Objective: To confirm the molecular weight and structure of this compound.
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Technique: Electrospray Ionization (ESI) in positive mode.
-
Procedure: The sample is introduced into the mass spectrometer, and the resulting mass spectrum is analyzed for the presence of the expected molecular ion peak corresponding to the mass of this compound.
Visualizing Workflows and Pathways
To better illustrate the processes involved in the quality control and the mechanism of action of Ondansetron, the following diagrams have been generated.
Caption: Quality Control Workflow for this compound.
Ondansetron functions as a selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[6] This receptor is a ligand-gated ion channel. When activated by serotonin (5-HT), it allows for the influx of cations, leading to neuronal depolarization. This process is implicated in the vomiting reflex.
Caption: Simplified Signaling Pathway of Ondansetron.
References
Preliminary investigation of Ondansetron-d3 in pharmacokinetic studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary investigation into the use of Ondansetron-d3 in pharmacokinetic studies. The primary application of this compound, a deuterated isotopologue of the antiemetic drug ondansetron, is as an internal standard in bioanalytical methods for the accurate quantification of ondansetron in biological matrices. While direct comparative pharmacokinetic data for this compound as a therapeutic agent is not extensively available in publicly accessible literature, this guide summarizes the established pharmacokinetic profile of ondansetron and discusses the theoretical implications of deuteration. Furthermore, it details the experimental protocols for analytical methods utilizing this compound and provides visualizations of relevant pathways and workflows.
Data Presentation: Pharmacokinetics of Ondansetron
The following tables summarize the pharmacokinetic parameters of ondansetron from various studies in humans and rats. This data serves as a baseline for understanding the potential pharmacokinetic profile of this compound.
Table 1: Pharmacokinetic Parameters of Ondansetron in Humans (Oral Administration)
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Oral Tablet | 8 mg | 26.3 | 1.79 | 166.0 | ~3.8 | [1] |
| Oral Solution | 8 mg | 27.7 | 1.70 | 167.3 | ~3.8 | [1] |
| Orodispersible Tablet | 8 mg | 34.72 | Not Reported | 210.94 (AUC0-t) | Not Reported | [2] |
| Oral Soluble Film | 8 mg | 34.48 | Not Reported | 256.55 (AUC0-∞) | 6.93 | [3] |
Table 2: Pharmacokinetic Parameters of Ondansetron in Rats
| Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Oral Solution | 0.28 mg | 58 ± 3.4 | 2 ± 0.2 | 246.25 ± 47.6 (AUC0-24) | [4] |
| Transdermal Gel | 0.1652 mg | 36 ± 2.9 | 5 ± 0.5 | 390.5 ± 5.2 (AUC0-24) | [4] |
The Theoretical Impact of Deuteration on Pharmacokinetics
Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can influence the pharmacokinetic properties of a drug molecule primarily through the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond.
For ondansetron, which is metabolized by cytochrome P450 enzymes (CYP3A4, CYP1A2, and CYP2D6), deuteration at the sites of metabolism could potentially:
-
Decrease the rate of metabolism: This would lead to a longer half-life.
-
Increase systemic exposure (AUC): A slower metabolism would result in the drug remaining in the body for a longer period.
-
Alter metabolite profiles: The metabolic pathway could be shifted towards alternative routes that do not involve the cleavage of a C-D bond.
It is important to note that without direct experimental data, these effects remain theoretical. The primary role of this compound in the reviewed literature is as a stable, non-radioactive internal standard for bioanalytical assays, where its own pharmacokinetic profile is not the subject of investigation.
Experimental Protocols
This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of ondansetron in biological samples such as plasma and cerebrospinal fluid.[5][6]
Sample Preparation: Liquid-Liquid Extraction
-
To a 100 µL aliquot of plasma, add 25 µL of this compound internal standard solution (concentration may vary depending on the assay).
-
Add 50 µL of 1M sodium hydroxide and vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is commonly used.[6][7]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a typical mobile phase composition.[6][7]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection.
-
MRM Transitions:
-
Ondansetron: m/z 294.2 → 170.1
-
This compound: m/z 297.2 → 170.1
-
-
Mandatory Visualization
References
- 1. Ondansetron absorption in adults: effect of dosage form, food, and antacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wwws.echevarne.com [wwws.echevarne.com]
- 3. Pharmacokinetics and bioavailability study of two ondansetron oral soluble film formulations in fasting healthy male Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
The Core Principles of Utilizing Ondansetron-d3 in Bioanalytical Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fundamental principles and practical applications of Ondansetron-d3 in bioanalysis. Its primary role as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is critical for the accurate quantification of ondansetron in various biological matrices. This document outlines the core concepts, experimental methodologies, and data presentation standards essential for researchers and scientists in the field of drug development and bioanalysis.
Fundamental Principles of this compound as an Internal Standard
This compound is the deuterium-labeled analogue of Ondansetron, a potent antiemetic agent.[1] In bioanalytical method development, particularly for LC-MS/MS, the use of a SIL-IS is considered the gold standard for ensuring accuracy and precision. The underlying principle is that a SIL-IS, such as this compound, is chemically identical to the analyte (Ondansetron) and thus exhibits nearly identical physicochemical properties, including extraction recovery, ionization efficiency, and chromatographic retention time.[2]
The key difference lies in its mass, which is slightly higher due to the incorporation of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By adding a known concentration of this compound to the biological samples at the beginning of the sample preparation process, it co-elutes with the analyte and experiences the same variations in sample processing and instrument response. Consequently, the ratio of the analyte's signal to the internal standard's signal is used for quantification, effectively compensating for potential errors and variability, such as matrix effects.
A significant advantage of using a SIL-IS is its ability to correct for ion suppression or enhancement in the mass spectrometer's ion source, a common phenomenon in bioanalysis.[2] While a significant ion suppression for ondansetron has been observed in matrices like brain microdialysate and artificial cerebrospinal fluid (aCSF), the internal standard-normalized matrix factor remains close to 1.0, demonstrating the effectiveness of this compound in mitigating these effects.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various bioanalytical methods utilizing this compound for the quantification of ondansetron in different biological matrices.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters
| Parameter | Serum | Plasma | Cerebrospinal Fluid (CSF) | Microdialysate |
| Lower Limit of Quantitation (LLOQ) | 0.01 µg/mL[2] | 0.25 ng/mL[4] | 0.025 ng/mL[4] | 0.025 ng/mL[2] |
| Calibration Curve Range | 0.01 - 250 µg/mL | 0.25 - 350 ng/mL[4] | 0.025 - 100 ng/mL[4] | 0.25 - 500 ng/mL |
| Sample Volume | 2.5 µL[2] | 25 µL[4] | 25 µL[4] | 15-20 µL[2] |
Table 2: Matrix Effect and Recovery Data
| Matrix | Analyte | Internal Standard (this compound) | IS-Normalized Matrix Factor |
| Rat Microdialysate | Significant Ion Suppression (MFs: 69.8 – 71.9 %)[2] | Significant Ion Suppression (MFs: 68.6–70.8 %)[2] | Close to 1.0[2] |
| aCSF | Significant Ion Suppression (MFs: 39.6 – 57.4 %)[2] | Significant Ion Suppression (MFs: 42.8 – 60.6 %)[2] | Close to 1.0[2] |
| Rat Serum | No Significant Ion Suppression[2] | No Significant Ion Suppression[2] | Close to 1.0[2] |
Experimental Protocols
This section details the methodologies for key experiments involving the use of this compound in the bioanalysis of ondansetron.
Sample Preparation
Objective: To extract ondansetron and this compound from the biological matrix and remove potential interferences.
A. Protein Precipitation (for Serum/Plasma): [2][3]
-
To a 2.5 µL aliquot of serum or plasma, add a known amount of this compound working solution (e.g., 100 ng/mL in acetonitrile).[2]
-
Add a protein precipitating agent, such as acetonitrile, typically in a 1:3 or 1:4 ratio (sample to solvent).
-
Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
B. Dilution (for Microdialysate): [2][3]
-
For microdialysate samples, which are generally cleaner, a simple dilution is often sufficient.
-
Dilute 15-20 µL of the microdialysate sample with the internal standard solution (e.g., 1 ng/mL this compound in acetonitrile).[2]
-
Vortex the mixture and directly inject it into the LC-MS/MS system.
C. Liquid-Liquid Extraction (for Plasma and CSF): [4]
-
To a 25 µL aliquot of plasma or CSF, add the this compound internal standard.[4]
-
Add an appropriate immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex the mixture to facilitate the extraction of ondansetron and this compound into the organic layer.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography
Objective: To chromatographically separate ondansetron and this compound from other components in the sample extract.
-
Column: A C18 reversed-phase column is commonly used, for example, a Gemini C18 (5 µm; 50 × 4.6 mm).[2][3]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component and an organic component. For example, 10 mM ammonium formate with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[2][3]
-
Gradient/Isocratic Elution: The separation can be achieved using either an isocratic elution (e.g., 55:45 v/v of A:B) or a gradient elution to optimize peak shape and run time.[2]
-
Flow Rate: A flow rate of around 0.6 mL/min is often employed.[2][3]
-
Retention Time: Under these conditions, the retention time for both ondansetron and this compound is typically short, around 0.9 minutes, allowing for high-throughput analysis.[2]
Tandem Mass Spectrometry
Objective: To detect and quantify ondansetron and this compound with high selectivity and sensitivity.
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both ondansetron and this compound.
-
Ondansetron: The precursor ion [M+H]⁺ is m/z 294, and a common product ion is m/z 170.[5]
-
This compound: The precursor ion [M+H]⁺ will be m/z 297, and the product ion will also be shifted accordingly.
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and plotted against the concentration of the calibration standards to construct a calibration curve. The concentration of ondansetron in the unknown samples is then determined from this curve.
Visualizations
The following diagrams illustrate the key workflows and principles discussed in this guide.
Caption: A typical workflow for a bioanalytical method using this compound.
Caption: The principle of using a stable isotope-labeled internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Ondansetron in Biological Matrices using Ondansetron-d3 as an Internal Standard by LC-MS/MS
Introduction
Ondansetron is a potent 5-HT3 receptor antagonist widely used for the prevention of nausea and vomiting associated with chemotherapy and radiotherapy. Accurate and reliable quantification of ondansetron in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ondansetron in plasma, serum, and cerebrospinal fluid (CSF), utilizing its deuterated analog, Ondansetron-d3, as an internal standard (IS) to ensure high accuracy and precision.
Principle of the Method
The method involves the extraction of ondansetron and the internal standard (this compound) from the biological matrix, followed by chromatographic separation on a C18 reverse-phase column. The analytes are then detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The use of a stable isotope-labeled internal standard, which co-elutes with the analyte and has similar ionization characteristics, compensates for potential variations in sample preparation and matrix effects, leading to reliable quantification.
Experimental Protocols
1. Materials and Reagents
-
Ondansetron hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Methyl tert-butyl ether (MTBE)
-
Water (deionized or Milli-Q)
-
Control human plasma, serum, or CSF
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of ondansetron and this compound in acetonitrile at a concentration of 0.10 mg/mL to 0.25 mg/mL.[1] Store at -20°C.
-
Working Solutions: Prepare working solutions of ondansetron by diluting the stock solution with acetonitrile to obtain concentrations ranging from 0.25 ng/mL to 500 ng/mL for spiking into the biological matrix to create calibration standards and QC samples.[1]
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 1 ng/mL for microdialysates and 100 ng/mL for serum.[1]
3. Sample Preparation
Two primary methods for sample preparation are commonly used: protein precipitation and liquid-liquid extraction.
3.1. Protein Precipitation (for serum) [1]
-
To 2.5 µL of serum sample, add 100 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex the mixture for 10 seconds.
-
Shake for 10 minutes.
-
Centrifuge at 15,700 x g for 10 minutes at 4°C.
-
Transfer 15 µL of the supernatant to an HPLC vial containing 485 µL of acetonitrile.
-
Vortex for 10 seconds and inject 2 µL into the LC-MS/MS system.
3.2. Liquid-Liquid Extraction (for plasma and CSF) [2][3]
-
To a 25 µL aliquot of plasma or CSF, add the internal standard.
-
Add an appropriate volume of extraction solvent (e.g., methyl tert-butyl ether).[2]
-
Vortex vigorously to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
4. LC-MS/MS Conditions
4.1. Liquid Chromatography
-
Column: Gemini C18 (5 µm; 50 × 4.6 mm) or equivalent.[1]
-
Mobile Phase:
-
Flow Rate: 0.6 mL/min.[1]
-
Gradient: Isocratic with 55% Mobile Phase A and 45% Mobile Phase B.[1]
-
Injection Volume: 2 µL.
-
Column Temperature: Ambient or controlled (e.g., 40°C).
4.2. Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+).[3][4]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1]
-
Ion Spray Voltage: 4000 V.[1]
-
Source Temperature: 450°C.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Collision Energy: 35 V.[1]
-
Dwell Time: 60 ms per transition.[1]
Quantitative Data Summary
The following tables summarize the quantitative performance of the LC-MS/MS method for ondansetron analysis using this compound as an internal standard, as reported in various studies.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Human Plasma | 0.2 - 60 | 0.2 | [2] |
| Human Plasma | 0.25 - 350 | 0.25 | [3][4][5] |
| Human CSF | 0.025 - 100 | 0.025 | [3][4][5] |
| Rat Serum | 0.01 - 10 µg/mL | 0.01 µg/mL | [1] |
| Rat Brain Microdialysate | 0.025 - 500 | 0.025 | [1] |
| Human Plasma | 0.20 - 120.0 | 0.20 | [6] |
| Human Plasma | 0.10 - 40 | 0.10 | [7] |
Table 2: Precision and Accuracy
| Biological Matrix | Concentration | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (%) | Inter-assay Accuracy (%) | Reference |
| Human Plasma | Not Specified | 1.6 - 7.7 | 2.1 - 5.1 | 97.5 - 108.2 | 97.3 - 107.0 | [2] |
| Human Plasma | Not Specified | 3.7 - 11.6 | 5.6 - 12.3 | 100.4 - 107.1 | 103.3 - 104.9 | [7] |
Table 3: Recovery
| Biological Matrix | Analyte | Extraction Recovery (%) | Reference |
| Human Plasma | Ondansetron | 98.0 - 103.1 | [6] |
| Human Plasma | This compound | 100.2 | [6] |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of ondansetron.
Discussion
The use of this compound as an internal standard in the LC-MS/MS quantification of ondansetron offers significant advantages. As a stable isotope-labeled analog, its chemical and physical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample preparation and ionization. This co-elution and similar ionization response allow for effective correction of matrix effects and variations in extraction efficiency, leading to highly accurate and precise results. The methods described are sensitive, with LLOQs in the low ng/mL to sub-ng/mL range, making them suitable for a variety of clinical and research applications where ondansetron concentrations are expected to be low. The validation data presented demonstrate that these methods meet the stringent requirements of regulatory guidelines for bioanalytical method validation.
References
- 1. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a rapid and sensitive LC-ESI-MS/MS method for ondansetron quantification in human plasma and its application in comparative bioavailability study [repositorio.unifesp.br]
- 3. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. researchgate.net [researchgate.net]
- 6. Bioequivalence Analysis of Ondansetron Hydrochloride Tablets in Healthy Chinese Subjects: A Randomized, Open-Label, Two-Period Crossover Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative determination of ondansetron in human plasma by enantioselective liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Ondansetron in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ondansetron in human plasma. The protocol utilizes ondansetron-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The method involves a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in clinical and research settings.
Introduction
Ondansetron is a potent 5-HT3 receptor antagonist widely used for the prevention of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. Accurate measurement of ondansetron concentrations in human plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This document provides a detailed protocol for the quantification of ondansetron in human plasma using LC-MS/MS with this compound as the internal standard, a method known for its high selectivity and sensitivity.
Experimental
-
Ondansetron hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
-
Liquid Chromatograph (e.g., Shimadzu, Agilent)
-
Tandem Mass Spectrometer (e.g., Sciex QTRAP 6500+, Shimadzu LCMS-8045)[2][3]
-
Analytical Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Ondansetron Stock Solution (1 mg/mL): Dissolve 10 mg of ondansetron hydrochloride in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound hydrochloride in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the ondansetron stock solution in 50:50 acetonitrile/water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation Protocol
A protein precipitation method is employed for sample cleanup.
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
Add 150 µL of the internal standard working solution (containing this compound) to each tube.
-
Vortex mix for 30 seconds to precipitate plasma proteins.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.[3]
-
Carefully transfer 150 µL of the supernatant to a 96-well plate or HPLC vials.
-
Add 150 µL of water containing 0.1% formic acid to the supernatant.[3]
-
Mix well and inject into the LC-MS/MS system.
LC-MS/MS Method
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | 5 mM Ammonium acetate with 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.6 mL/min[3] |
| Gradient | 0-0.5 min (20% B), 0.5-3.4 min (20-90% B), 3.4-3.5 min (90-20% B), 3.5-5.0 min (20% B)[3] |
| Injection Volume | 5 µL[3] |
| Column Temperature | 40°C[3] |
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3] |
| Nebulizer Gas Flow | 3.0 L/min[3] |
| Drying Gas Flow | 10.0 L/min[3] |
| Interface Temp. | 300°C[3] |
| Heat Block Temp. | 400°C[3] |
MRM Transitions:
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Collision Energy (eV) |
| Ondansetron | 294.2 | 170.2 | -27 |
| This compound | 298.2 | 174.1 | -29 |
Note: Collision energies may require optimization based on the specific mass spectrometer used.[3]
Data and Results
The method was validated according to regulatory guidelines.
The calibration curve was linear over the concentration range of 0.20 ng/mL to 120.0 ng/mL in human plasma.[3] A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently >0.99.
Table 1: Calibration Curve Summary
| Parameter | Result |
| Concentration Range | 0.20 - 120.0 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation (r²) | >0.99 |
| LLOQ | 0.20 ng/mL |
Intra- and inter-assay accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC).
Table 2: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (%) | Inter-assay Accuracy (%) |
| LLOQ | 0.20 | < 15% | < 15% | 85-115% | 85-115% |
| LQC | 0.60 | < 15% | < 15% | 85-115% | 85-115% |
| MQC | 60.0 | < 15% | < 15% | 85-115% | 85-115% |
| HQC | 90.0 | < 15% | < 15% | 85-115% | 85-115% |
Data based on typical acceptance criteria from validation studies.[3][4]
Visualization of Workflow
Caption: Experimental workflow for ondansetron quantification in human plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of ondansetron in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and corrects for matrix effects and variability in sample processing. The simple protein precipitation sample preparation allows for high-throughput analysis, making this method well-suited for large-scale clinical studies. The validation results demonstrate that the method meets the stringent requirements for bioanalytical method validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioequivalence Analysis of Ondansetron Hydrochloride Tablets in Healthy Chinese Subjects: A Randomized, Open-Label, Two-Period Crossover Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a rapid and sensitive LC-ESI-MS/MS method for ondansetron quantification in human plasma and its application in comparative bioavailability study [repositorio.unifesp.br]
Application Note: High-Throughput Analysis of Ondansetron in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ondansetron in human plasma. The method utilizes Ondansetron-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, allowing for rapid sample turnaround. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable Ondansetron quantification.
Introduction
Ondansetron is a selective 5-HT3 receptor antagonist widely used for the prevention of nausea and vomiting associated with chemotherapy and radiotherapy, as well as post-operatively.[1] Accurate and precise measurement of Ondansetron concentrations in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a deuterated internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby enhancing the reliability of the results.
This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the determination of Ondansetron in human plasma.
Experimental
Materials and Reagents
-
Ondansetron hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)[2]
-
HPLC-grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
C18 Reversed-Phase HPLC Column (e.g., 50 x 2.1 mm, 1.8 µm)
Standard Solutions
Stock solutions of Ondansetron (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile/water. The internal standard working solution was prepared at a concentration of 100 ng/mL.
Sample Preparation
A simple protein precipitation method was used for plasma sample preparation. To 50 µL of plasma, 150 µL of the internal standard working solution (this compound in acetonitrile) was added. The mixture was vortexed for 30 seconds and then centrifuged at 10,000 rpm for 5 minutes. The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.
Caption: Figure 1: Sample Preparation Workflow
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 10 |
| 2.5 | 90 |
| 3.0 | 90 |
| 3.1 | 10 |
| 5.0 | 10 |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The Multiple Reaction Monitoring (MRM) transitions and compound-specific parameters are detailed in Table 1.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Ondansetron | 294.1 | 170.0 | 100 | 30 | 25 |
| This compound | 297.1 | 173.1 | 100 | 30 | 25 |
Note: The MRM transition for Ondansetron is m/z 294.1 → 170.0 and for this compound is m/z 297.1 → 173.1.[3]
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Ondansetron in human plasma. The chromatographic conditions provided good peak shape and resolution for both Ondansetron and its deuterated internal standard, with a retention time of approximately 1.8 minutes. The total run time was 5 minutes, allowing for high-throughput analysis.
The use of a deuterated internal standard effectively compensated for any matrix effects and variability in sample preparation, resulting in high accuracy and precision. The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL with a correlation coefficient (r²) greater than 0.99. The lower limit of quantification (LLOQ) was determined to be 0.1 ng/mL.
Caption: Figure 2: Method Development Logic
Conclusion
This application note presents a rapid, sensitive, and reliable LC-MS/MS method for the quantification of Ondansetron in human plasma using a deuterated internal standard. The simple protein precipitation sample preparation and short chromatographic run time make this method ideal for high-throughput analysis in a clinical or research setting. The method was successfully validated and demonstrated excellent linearity, accuracy, and precision.
References
- 1. Ondansetron | C18H19N3O | CID 4595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride (this compound hydrochloride) | Isotope-Labeled Compounds | 1346605-02-4 | Invivochem [invivochem.com]
- 3. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ondansetron-d3 in Pediatric Pharmacokinetic Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ondansetron is a selective 5-HT3 receptor antagonist widely used as an antiemetic, particularly for the prevention of chemotherapy-induced and postoperative nausea and vomiting in pediatric patients. Understanding its pharmacokinetic (PK) profile in children is crucial for optimizing dosing regimens and ensuring safety and efficacy. Stable isotope-labeled compounds, such as Ondansetron-d3, are invaluable tools in pharmacokinetic research. While this compound is most commonly utilized as an internal standard in bioanalytical assays for accurate quantification of ondansetron, it also holds potential for use as a tracer in sophisticated pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of the drug without administering a radioactive-labeled compound.
This document provides a comprehensive overview of the application of this compound in pediatric pharmacokinetic studies, including its established role as an internal standard and a proposed protocol for its use as a stable isotope tracer.
Data Presentation: Pharmacokinetic Parameters of Ondansetron in Pediatric Patients
The following table summarizes key pharmacokinetic parameters of ondansetron in various pediatric age groups, compiled from several studies. These values are essential for designing and interpreting pediatric pharmacokinetic studies.
| Age Group | Dose | Clearance (CL) | Volume of Distribution (Vd) | Half-life (t½) | Study Population |
| 1–4 months | 0.1 mg/kg IV | Lower than older infants | - | 5.9–6.2 hours | Surgical patients |
| >4–24 months | 0.1 mg/kg IV | - | - | 2.4–3.1 hours | Surgical patients |
| 1–48 months | IV | 1.53 L/h/kg^0.75 (typical) | - | - | Oncology and surgical patients |
| 3–7 years | 2 mg IV | 0.50 L/hr/kg | 1.70 L/kg | 2.6 hours | Surgical patients |
| 7.1–12 years | 4 mg IV | 0.39 L/hr/kg | 1.61 L/kg | 3.1 hours | Surgical patients |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
Protocol 1: Standard Pediatric Pharmacokinetic Study of Ondansetron
This protocol outlines a typical design for a pediatric pharmacokinetic study of intravenous ondansetron.
1. Study Design and Population:
-
Design: Open-label, single-dose pharmacokinetic study.
-
Population: Pediatric patients aged 1 month to 12 years scheduled for surgery.[1][3]
-
Stratification: Patients can be stratified into different age groups (e.g., 1-24 months, 3-7 years, 7-12 years) to assess age-related differences in pharmacokinetics.[1][3]
-
Ethics: Obtain written informed consent from parents or legal guardians.
2. Dosing and Administration:
-
Dosage: A single intravenous dose of ondansetron (e.g., 0.1 mg/kg for patients ≤ 40 kg or a 4 mg dose for patients > 40 kg) is administered.[3]
-
Administration: The dose is infused over 5 minutes before the induction of anesthesia.[1]
3. Blood Sampling:
-
Sample Type: Whole blood (approximately 3 mL per sample).[1]
-
Sampling Times:
-
Pre-dose (baseline)
-
Immediately after the end of the infusion
-
At the beginning and end of surgery
-
At 3, 4, 6, 8, 10, and 12 hours after the start of the infusion.[1]
-
-
Sample Processing: Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
4. Bioanalytical Method (using this compound as an internal standard):
-
Principle: Quantification of ondansetron in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Internal Standard: this compound is added to all plasma samples, calibrators, and quality control samples to correct for variability during sample processing and analysis.[4]
-
Sample Preparation:
-
Thaw plasma samples.
-
Add a known amount of this compound solution to an aliquot of the plasma sample.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable C18 column for separation.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both ondansetron and this compound.
-
-
Quantification: The concentration of ondansetron in the samples is determined by comparing the peak area ratio of ondansetron to this compound against a calibration curve.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½) are calculated using non-compartmental analysis of the plasma concentration-time data.[1]
Protocol 2: Proposed Stable Isotope Tracer Study using this compound
This hypothetical protocol describes how this compound could be used as a tracer to determine the absolute bioavailability of oral ondansetron in pediatric patients, a design that minimizes intra-patient variability.
1. Study Design and Population:
-
Design: Open-label, single-period, two-treatment study.
-
Population: Pediatric patients for whom oral and intravenous ondansetron administration is clinically indicated.
-
Ethics: Obtain written informed consent from parents or legal guardians.
2. Dosing and Administration:
-
Treatment 1 (Intravenous Tracer): A single microdose of this compound administered intravenously. The dose should be high enough for accurate detection but low enough to be pharmacologically inactive.
-
Treatment 2 (Oral Therapeutic Dose): A standard therapeutic dose of unlabeled ondansetron administered orally.
-
Administration: Both doses can be administered simultaneously or in close succession.
3. Blood Sampling:
-
Sample Type: Plasma.
-
Sampling Times: A rich sampling schedule is recommended to accurately characterize the concentration-time profiles of both labeled and unlabeled ondansetron (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
4. Bioanalytical Method:
-
Principle: A validated LC-MS/MS method capable of differentiating and simultaneously quantifying both ondansetron and this compound in plasma.
-
Internal Standard: A different stable isotope-labeled ondansetron (e.g., Ondansetron-d5) or a structural analog would be required as the internal standard.
-
Sample Preparation and Analysis: Similar to the method described in Protocol 1, but with MRM transitions set for ondansetron, this compound, and the new internal standard.
5. Pharmacokinetic and Bioavailability Analysis:
-
The area under the plasma concentration-time curve (AUC) is calculated for both this compound (from the IV dose) and unlabeled ondansetron (from the oral dose).
-
The absolute bioavailability (F) of the oral ondansetron is calculated using the following formula:
-
F = (AUC_oral / Dose_oral) / (AUC_IV_tracer / Dose_IV_tracer)
-
Visualizations
Ondansetron Metabolism Signaling Pathway
Caption: Metabolic pathway of Ondansetron.
Experimental Workflow for a Pediatric Pharmacokinetic Study
Caption: Workflow of a pediatric PK study.
References
- 1. Pharmacokinetics of intravenous ondansetron in healthy children undergoing ear, nose, and throat surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ondansetron Analysis using Ondansetron-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of ondansetron in biological matrices for quantitative analysis, utilizing Ondansetron-d3 as an internal standard. The methodologies described are essential for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring.
Introduction
Ondansetron is a potent antiemetic agent, and its accurate quantification in biological samples is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based assays, as it effectively compensates for variability in sample preparation and instrument response.[1][2][3] This document outlines three common sample preparation techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Quantitative Data Summary
The choice of sample preparation technique can influence the sensitivity, selectivity, and throughput of the analytical method. The following table summarizes typical quantitative performance data for Ondansetron analysis using different sample preparation methods coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Linearity Range | 5 - 1000 ng/mL (rat plasma)[4] | 0.25 - 40.0 ng/mL (human plasma)[5]; 0.25 - 350 ng/mL (human plasma)[1][6] | 1 - 500 ng/mL (human serum)[7] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL (rat plasma)[4] | 0.25 ng/mL (human plasma)[5]; 0.2 ng/mL (human plasma)[8] | 1 ng/mL (human plasma)[9] |
| Recovery | Not explicitly stated, but generally lower than LLE and SPE. | >85%[10] | >90%[7] |
| Matrix Effect | Can be significant, may require further optimization. | Generally cleaner extracts than PPT, reducing matrix effects.[11] | Provides the cleanest extracts, minimizing matrix effects.[11][12] |
| Throughput | High[13][14] | Moderate, can be automated in 96-well format.[5][8] | Moderate to High, can be automated.[11] |
Experimental Protocols
Internal Standard Preparation
A stock solution of this compound should be prepared in a suitable organic solvent such as methanol or acetonitrile.[2] Working solutions are then prepared by diluting the stock solution to the desired concentration for spiking into calibration standards, quality control samples, and unknown samples. The concentration of the internal standard should be consistent across all samples.[3] For instance, a working IS solution could be prepared at 100 ng/mL for serum analysis and 1 ng/mL for microdialysates.[2]
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup, particularly suitable for high-throughput analysis.[13][14] It involves the addition of an organic solvent or an acid to the biological sample to denature and precipitate proteins.
Protocol
-
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution (e.g., containing 2 µg/mL of IS) to each tube.[15]
-
Vortexing: Briefly vortex the mixture to ensure homogeneity.[15]
-
Precipitation: Add a precipitating agent, such as acetonitrile or methanol, typically in a 2:1 or 3:1 ratio to the sample volume (e.g., 250 µL of acetonitrile).[4][15]
-
Vortexing and Centrifugation: Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation. Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully collect the supernatant containing Ondansetron and this compound and transfer it to a clean tube or a 96-well plate for analysis by LC-MS/MS.
Diagram of Protein Precipitation Workflow
Caption: A flowchart of the protein precipitation protocol.
Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[11] This method generally provides cleaner extracts compared to protein precipitation.[11]
Protocol
-
Sample Aliquoting: To a clean tube, add a specific volume of the biological sample (e.g., 25 µL of plasma or CSF).[1][6]
-
Internal Standard Spiking: Add a known amount of the this compound internal standard working solution.
-
pH Adjustment (Optional but Recommended): Adjust the pH of the sample to a basic pH (e.g., pH > 9) using a suitable buffer or solution to ensure Ondansetron is in its non-ionized form, which enhances its extraction into an organic solvent.
-
Addition of Extraction Solvent: Add an appropriate volume of a water-immiscible organic solvent (e.g., methyl tert-butyl ether, dichloromethane).[8][10]
-
Extraction: Vortex or shake the mixture vigorously for several minutes to facilitate the transfer of the analyte and internal standard into the organic phase.
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small, known volume of the mobile phase used for the LC-MS/MS analysis.
-
Analysis: The reconstituted sample is then ready for injection into the LC-MS/MS system.
Diagram of Liquid-Liquid Extraction Workflow
Caption: A flowchart of the liquid-liquid extraction protocol.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation method that can provide very clean extracts, thereby minimizing matrix effects and improving analytical sensitivity.[11][12] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a suitable solvent.[11]
Protocol
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., C18) by passing a suitable solvent (e.g., methanol) through it.[11]
-
Cartridge Equilibration: Equilibrate the cartridge with a solution that mimics the sample matrix, often water or a buffer at a specific pH.[11]
-
Sample Loading: Load the pre-treated biological sample (spiked with this compound) onto the conditioned and equilibrated SPE cartridge.[11]
-
Washing: Wash the cartridge with a weak solvent to remove endogenous interferences while retaining Ondansetron and its internal standard on the sorbent.[11]
-
Elution: Elute the retained analytes from the cartridge using a strong organic solvent (e.g., methanol containing 0.5% triethylamine).[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase, similar to the LLE procedure.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Diagram of Solid-Phase Extraction Workflow
Caption: A flowchart of the solid-phase extraction protocol.
Concluding Remarks
The selection of the most appropriate sample preparation technique for Ondansetron analysis will depend on the specific requirements of the study, including the desired sensitivity, sample matrix, available equipment, and throughput needs. For high-throughput screening, protein precipitation offers a rapid and simple approach. Liquid-liquid extraction provides a good balance between cleanliness and throughput. For assays requiring the highest sensitivity and selectivity, solid-phase extraction is the preferred method. In all cases, the consistent use of this compound as an internal standard is critical for achieving accurate and precise quantitative results.
References
- 1. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a rapid 96-well format based liquid-liquid extraction and liquid chromatography-tandem mass spectrometry analysis method for ondansetron in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of ondansetron and its hydroxy metabolites in human serum using solid-phase extraction and liquid chromatography/positive ion electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of ondansetron in plasma and its pharmacokinetics in the young and elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. pulsus.com [pulsus.com]
- 13. researchwithrutgers.com [researchwithrutgers.com]
- 14. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
Application Notes and Protocols for the Use of Ondansetron-d3 in Cerebrospinal Fluid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ondansetron, a selective 5-HT3 receptor antagonist, is primarily utilized for the prevention of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. Its efficacy in other neurological conditions, such as neuropathic pain, is an area of active investigation. The therapeutic action of ondansetron in the central nervous system (CNS) is dependent on its ability to cross the blood-brain barrier and achieve sufficient concentrations in the cerebrospinal fluid (CSF). Therefore, the accurate quantification of ondansetron in CSF is crucial for pharmacokinetic studies, dose-response relationship assessments, and in the development of novel therapeutic strategies targeting the CNS. Ondansetron-d3, a deuterated form of the parent drug, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods due to its similar physicochemical properties and distinct mass, ensuring high accuracy and precision.
These application notes provide a comprehensive overview of the use of this compound in CSF analysis, including detailed experimental protocols and relevant pharmacokinetic data.
Data Presentation
The following tables summarize key quantitative data from pharmacokinetic studies of ondansetron in human plasma and cerebrospinal fluid.
Table 1: Ondansetron Concentrations in Human Plasma and CSF
| Parameter | Plasma Concentration Range (ng/mL) | CSF Concentration Range (ng/mL) | Citation |
| Intravenous Administration (4-16 mg) | 1.22 - 235.90 | 0.018 - 11.93 | [1][2][3][4] |
| Oral Administration (steady state) | 39.5 - 147 | 2.6 - 15.4 |
Table 2: Pharmacokinetic Parameters of Ondansetron in CSF
| Parameter | Value | Citation |
| CSF to Plasma Partition Coefficient | 0.09 - 0.20 | |
| CSF Penetration Ratio | 0.08 - 0.26 | |
| CSF Concentration vs. Plasma Concentration | Approximately 7-fold lower |
Table 3: LC-MS/MS Method Validation Parameters for Ondansetron in CSF
| Parameter | Value | Citation |
| Calibration Range | 0.025 - 100 ng/mL | [1][2][3][4] |
| Sample Volume Required | 25 µL | [1][2][3][4] |
| Internal Standard | Labeled Ondansetron (e.g., this compound) | [1][2][3][4] |
Experimental Protocols
A sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of ondansetron in CSF, utilizing this compound as an internal standard.
Protocol 1: Cerebrospinal Fluid Sample Preparation
This protocol outlines the steps for preparing CSF samples for LC-MS/MS analysis.
Materials:
-
Human cerebrospinal fluid samples
-
This compound internal standard working solution
-
Acetonitrile (ACN), HPLC grade
-
LC-MS grade water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen CSF samples to room temperature.
-
In a microcentrifuge tube, aliquot 25 µL of CSF sample.
-
Add a specified amount of this compound internal standard working solution to each sample, calibrator, and quality control sample. The final concentration of the internal standard should be optimized based on the instrument's sensitivity (e.g., 5 ng/mL or 12.5 ng/mL).
-
Perform protein precipitation by adding a specific volume of cold acetonitrile (e.g., 100 µL).
-
Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean microcentrifuge tube or an HPLC vial insert.
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of Ondansetron in CSF
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of ondansetron and this compound. Instrument parameters should be optimized for the specific equipment used.
Liquid Chromatography (LC) Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column with appropriate dimensions (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate ondansetron from endogenous CSF components. For example:
-
0-0.5 min: 2% B
-
0.5-2.5 min: 2-98% B
-
2.5-3.5 min: 98% B
-
3.5-3.6 min: 98-2% B
-
3.6-5.0 min: 2% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry (MS/MS) Parameters:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ondansetron: Precursor ion (Q1) m/z 294.2 -> Product ion (Q3) m/z 170.1
-
This compound: Precursor ion (Q1) m/z 297.2 -> Product ion (Q3) m/z 170.1
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.
Data Analysis:
-
Quantify ondansetron concentrations by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Generate a calibration curve using known concentrations of ondansetron standards prepared in a surrogate matrix (e.g., artificial CSF or stripped CSF).
-
Determine the concentration of ondansetron in the unknown CSF samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Signaling Pathway
Caption: Ondansetron blocks serotonin (5-HT) at 5-HT3 receptors.
Experimental Workflow
References
- 1. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Ondansetron in Human Plasma using LC-MS/MS with Ondansetron-d3 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and high-throughput method for the quantification of Ondansetron in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Ondansetron-d3, to ensure accuracy and precision. The protocol is optimized for rapid sample analysis, making it suitable for clinical and pharmacokinetic studies requiring the processing of a large number of samples. The described method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection by mass spectrometry.
Introduction
Ondansetron is a selective 5-HT3 receptor antagonist widely used for the prevention of nausea and vomiting associated with chemotherapy, radiation therapy, and surgery.[1][2][3] Accurate and precise quantification of Ondansetron in biological matrices is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. High-throughput screening methods are essential to accommodate the large sample volumes generated in these studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[4] This application note provides a detailed protocol for the high-throughput analysis of Ondansetron in human plasma.
Signaling Pathway of Ondansetron
Ondansetron exerts its antiemetic effect by blocking serotonin (5-HT) from binding to 5-HT3 receptors. These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[1][2][5] The binding of serotonin to these receptors, often released from enterochromaffin cells in the small intestine due to emetogenic stimuli, initiates a signaling cascade that leads to the sensation of nausea and the vomiting reflex.[1][2][5] By competitively inhibiting these receptors, Ondansetron effectively blocks this signaling pathway.
Caption: Mechanism of action of Ondansetron.
Experimental Workflow
The experimental workflow for the high-throughput screening of Ondansetron involves sample preparation, LC-MS/MS analysis, and data processing. A simple protein precipitation step is employed for its speed and efficiency, followed by a rapid chromatographic separation to ensure a short run time per sample.
Caption: High-throughput screening workflow for Ondansetron.
Experimental Protocols
Materials and Reagents
-
Ondansetron hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K2EDTA)
-
Ultrapure water
Stock and Working Solutions
-
Ondansetron Stock Solution (1 mg/mL): Accurately weigh and dissolve Ondansetron hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Ondansetron stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL this compound).
-
Vortex for 10 seconds.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography
| Parameter | Condition |
| LC System | A high-performance liquid chromatography system capable of binary gradient elution. |
| Column | A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for fast and efficient separation. |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | A rapid gradient from low to high organic content should be optimized to ensure a short run time. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Ondansetron | 294.2 | 170.1 | 150 | 35 |
| This compound | 297.2 | 170.1 | 150 | 35 |
Data Analysis and Quantification
The concentration of Ondansetron in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used for the calibration curve.
Method Validation
This method should be validated according to the guidelines of the US Food and Drug Administration (FDA) or the European Medicines Agency (EMA) for bioanalytical method validation.[6] Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method is accurate and precise. A typical linear range for Ondansetron in plasma is 0.25 to 350 ng/mL.[6]
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements. Intra- and inter-assay precision should be within ±15% (±20% at the LLOQ).
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the high-throughput quantification of Ondansetron in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. This method is well-suited for pharmacokinetic and clinical studies that require the analysis of a large number of samples.
References
- 1. What is the mechanism of Ondansetron? [synapse.patsnap.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. newbioworld.org [newbioworld.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. droracle.ai [droracle.ai]
- 6. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ondansetron and its Metabolites Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Abstract
This application note presents a detailed protocol for the simultaneous quantitative analysis of ondansetron and its primary metabolites, 7-hydroxyondansetron and 8-hydroxyondansetron, in human plasma. The method utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay with ondansetron-d3 as the internal standard (IS) to ensure high accuracy and precision. The described sample preparation, chromatographic separation, and mass spectrometric conditions are optimized for reliable bioanalytical studies in clinical and research settings.
Introduction
Ondansetron is a potent and selective serotonin 5-HT3 receptor antagonist widely used for the prevention of nausea and vomiting associated with chemotherapy, radiation therapy, and surgery.[1][2] The efficacy and safety of ondansetron are influenced by its pharmacokinetic profile, which is determined by its absorption, distribution, metabolism, and excretion. Ondansetron is extensively metabolized in the liver, primarily through hydroxylation at the 7 and 8 positions of the indole ring, followed by conjugation with glucuronide or sulfate.[1][3][4][5] The major cytochrome P450 (CYP) enzymes involved in its metabolism include CYP1A2, CYP2D6, and CYP3A4.[1][5][6] Given the inter-individual variability in drug metabolism, accurate quantification of ondansetron and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
This application note provides a comprehensive LC-MS/MS method for the simultaneous determination of ondansetron, 7-hydroxyondansetron, and 8-hydroxyondansetron in human plasma. The use of a stable isotope-labeled internal standard, this compound, compensates for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[7]
Metabolic Pathway of Ondansetron
Ondansetron undergoes extensive hepatic metabolism primarily through hydroxylation, followed by conjugation reactions. The main phase I metabolic pathways involve the formation of 7-hydroxyondansetron and 8-hydroxyondansetron. These metabolites are then further conjugated to form glucuronides and sulfates for excretion.
References
- 1. ClinPGx [clinpgx.org]
- 2. newbioworld.org [newbioworld.org]
- 3. PharmGKB summary: ondansetron and tropisetron pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ondansetron — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Standard Operating Procedure for Ondansetron Bioequivalence Studies with Ondansetron-d3
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
This document outlines the standard operating procedure (SOP) for conducting bioequivalence (BE) studies of Ondansetron formulations, utilizing Ondansetron-d3 as the stable isotope-labeled internal standard (IS). Ondansetron is a selective 5-HT3 receptor antagonist used for the prevention of nausea and vomiting.[1] Establishing bioequivalence between a test formulation and a reference listed drug is a critical step in the approval of generic drug products, ensuring comparable safety and efficacy.[2] This SOP is designed to be compliant with major regulatory guidelines, including those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3]
2. Objective
To provide a detailed protocol for the clinical and bioanalytical phases of a bioequivalence study of Ondansetron, ensuring data integrity, accuracy, and reproducibility for regulatory submission.
3. Scope
This SOP applies to all personnel involved in the planning, execution, and analysis of Ondansetron bioequivalence studies, including clinical investigators, analytical chemists, and data analysts.
4. Regulatory Framework
All bioequivalence studies must be conducted in accordance with the principles of Good Clinical Practice (GCP) and Good Laboratory Practice (GLP).[4] Key regulatory guidances to be followed include:
-
ICH Guideline M13A on Bioequivalence for Immediate-Release Solid Oral Dosage Forms [5][6]
-
FDA Guidance on Ondansetron Bioequivalence Studies [3][7][8]
-
EMA Guideline on the Investigation of Bioequivalence [2]
5. Experimental Protocols
Clinical Study Design
A typical Ondansetron bioequivalence study follows a randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover design.[9][10][11]
Study Population: Healthy, non-smoking male and non-pregnant, non-lactating female subjects, typically between 18 and 55 years of age.[3] Subjects should be screened for any conditions that might interfere with drug absorption, distribution, metabolism, or excretion.
Treatments:
-
Test Product (T): Generic Ondansetron formulation.
-
Reference Product (R): Innovator or reference listed drug (e.g., Zofran®).[10]
Procedure:
-
After an overnight fast of at least 10 hours, subjects receive a single oral dose of either the test or reference formulation with a standardized volume of water.[9]
-
Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at predefined time points.[12][13] A typical sampling schedule includes a pre-dose sample and multiple post-dose samples (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, and 24 hours).[10]
-
A washout period of at least 7 days should separate the two treatment periods to ensure complete elimination of the drug from the previous period.[10]
-
After the washout period, subjects receive the alternate treatment.
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[14]
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying Ondansetron in plasma due to its high sensitivity and selectivity.[14][15]
Internal Standard: this compound is used as the internal standard to correct for variations in sample processing and instrument response.[12][16]
Sample Preparation: A common and efficient method for extracting Ondansetron from plasma is liquid-liquid extraction (LLE) or protein precipitation (PP).[12][14]
Liquid-Liquid Extraction (LLE) Protocol:
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).[17]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.[12]
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 5 µm)[18] |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 5 mM ammonium acetate with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid) in a gradient or isocratic elution.[12] |
| Flow Rate | 0.3 - 0.6 mL/min[18] |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode.[17] |
| Mass Spectrometer | Triple quadrupole mass spectrometer. |
| MRM Transitions | Ondansetron: m/z 294.2 → 170.1; this compound: m/z 297.2 → 170.1 (example transitions, should be optimized)[12] |
Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines, including assessment of selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.[14][19]
Pharmacokinetic and Statistical Analysis
Pharmacokinetic Parameters: The following pharmacokinetic parameters are calculated for each subject using non-compartmental analysis:
-
Cmax: Maximum observed plasma concentration.[9]
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.[9]
-
AUC0-∞: Area under the plasma concentration-time curve extrapolated to infinity.[9]
-
Tmax: Time to reach Cmax.[9]
Statistical Analysis:
-
The log-transformed Cmax, AUC0-t, and AUC0-∞ are analyzed using an Analysis of Variance (ANOVA).[9]
-
The 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ are calculated.[9][13]
-
Bioequivalence is concluded if the 90% CIs for these parameters fall within the acceptance range of 80.00% to 125.00%.[9][10]
6. Data Presentation
Table 1: Summary of Pharmacokinetic Parameters for Ondansetron
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 29.78 ± 10.5 | 32.91 ± 11.2 |
| AUC0-t (ng·h/mL) | 185.4 ± 65.8 | 204.9 ± 72.3 |
| AUC0-∞ (ng·h/mL) | 195.2 ± 70.1 | 215.7 ± 78.4 |
| Tmax (h) | 1.61 ± 0.5 | 1.64 ± 0.6 |
Note: Data presented is hypothetical and for illustrative purposes. Actual data will vary based on the study.[12]
Table 2: Bioequivalence Assessment Summary
| Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) % | 90% Confidence Interval |
| Cmax | 90.50 | 83.75 - 97.79 |
| AUC0-t | 90.43 | 82.64 - 98.95 |
| AUC0-∞ | 90.25 | 82.25 - 99.03 |
Note: Data presented is hypothetical and for illustrative purposes. Actual data will vary based on the study.[12][13]
7. Visualizations
Caption: Workflow of a typical crossover bioequivalence study.
Caption: General workflow for the bioanalytical sample analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. db.cbg-meb.nl [db.cbg-meb.nl]
- 5. ICH Guideline M13A on bioequivalence for immediate-release solid oral dosage forms - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guideline M13A on bioequivalence for immediate-release solid oral dosage forms - Formiventos [formiventos.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. wwws.echevarne.com [wwws.echevarne.com]
- 10. extranet.who.int [extranet.who.int]
- 11. researchgate.net [researchgate.net]
- 12. Bioequivalence Analysis of Ondansetron Hydrochloride Tablets in Healthy Chinese Subjects: A Randomized, Open-Label, Two-Period Crossover Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of a rapid and sensitive LC-ESI-MS/MS method for ondansetron quantification in human plasma and its application in comparative bioavailability study [repositorio.unifesp.br]
- 18. researchwithrutgers.com [researchwithrutgers.com]
- 19. ijpsonline.com [ijpsonline.com]
Troubleshooting & Optimization
Troubleshooting matrix effects in Ondansetron quantification with Ondansetron-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of Ondansetron using its deuterated internal standard, Ondansetron-d3, by LC-MS/MS.
Troubleshooting Guide
Question: My this compound internal standard (IS) signal is inconsistent or suppressed across different samples. What could be the cause and how can I fix it?
Answer:
Inconsistent or suppressed signal of the deuterated internal standard, this compound, is a common indicator of significant matrix effects. While deuterated internal standards are designed to co-elute with the analyte and experience similar ionization effects, severe matrix components can still impact their signal.
Potential Causes and Solutions:
-
High Concentration of Phospholipids or Salts: Biological matrices like plasma and serum contain high levels of phospholipids and salts that are known to cause ion suppression.[1]
-
Solution 1: Optimize Sample Preparation. Implement a more rigorous sample clean-up method. While protein precipitation is a quick method, it may not be sufficient. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of interfering compounds.[1][2]
-
Solution 2: Sample Dilution. Diluting the sample with the mobile phase or a suitable solvent can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of both Ondansetron and this compound.[3] However, ensure that the diluted concentration of Ondansetron remains above the lower limit of quantification (LLOQ).[3]
-
-
Co-elution with a Suppressing Agent: A component of the matrix may be co-eluting precisely with Ondansetron and its IS.
-
Solution: Modify Chromatographic Conditions. Adjusting the mobile phase gradient, flow rate, or even trying a different column chemistry (e.g., HILIC if you are using reversed-phase) can help separate the analyte and IS from the interfering matrix components.[2]
-
Experimental Workflow for Troubleshooting IS Signal Variability
Caption: Troubleshooting workflow for inconsistent internal standard signal.
Question: I am observing significant ion suppression for Ondansetron, but the IS-normalized matrix factor is close to 1.0. Are my results still valid?
Answer:
Yes, if the IS-normalized matrix factor is close to 1.0 (typically within 0.85-1.15) with acceptable precision (%RSD < 15%), your results are generally considered valid.[1] This indicates that while both Ondansetron and this compound are experiencing ion suppression, the internal standard is effectively compensating for this effect.[1]
A study on Ondansetron quantification in rat microdialysate and artificial cerebrospinal fluid (aCSF) observed significant ion suppression for both the analyte and the IS.[1][4] However, the IS-normalized matrix factors were close to 1.0, and the method was successfully validated and applied.[1][4]
Quantitative Data on Matrix Effects in Ondansetron Analysis
| Matrix | Analyte/IS | Matrix Factor (MF) (%) | IS-Normalized MF |
| Rat Microdialysate (Low QC) | Ondansetron | 71.9 | 1.02 |
| This compound | 70.8 | ||
| Rat Microdialysate (High QC) | Ondansetron | 69.8 | 1.02 |
| This compound | 68.6 | ||
| aCSF (Low QC) | Ondansetron | 57.4 | 0.95 |
| This compound | 60.6 | ||
| aCSF (High QC) | Ondansetron | 39.6 | 0.93 |
| This compound | 42.8 | ||
| Rat Serum | Ondansetron & IS | No suppression observed | Close to 1.0 |
Data summarized from a study on Ondansetron bioanalysis.[1]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of Ondansetron?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix (e.g., plasma, serum, urine).[5] These effects, which are not visible in the chromatogram, can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification.[5][6] For Ondansetron, common matrix components causing these effects include salts and phospholipids.[1]
Q2: How does this compound work as an internal standard to correct for matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. It is structurally identical to Ondansetron, with the only difference being the replacement of three hydrogen atoms with deuterium. This minimal structural change ensures that it has nearly identical chemical and physical properties, including retention time and ionization efficiency.[7] Therefore, it co-elutes with Ondansetron and is affected by matrix components in the same way.[7] By calculating the ratio of the analyte peak area to the IS peak area, any signal suppression or enhancement is normalized, leading to more accurate quantification.
Q3: What is the post-extraction spike method and how do I perform it to evaluate matrix effects for Ondansetron?
A3: The post-extraction spike method is a common technique to quantitatively assess matrix effects.[6] It involves comparing the response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solution (e.g., mobile phase).
Experimental Protocol: Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Ondansetron and this compound into the reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Spike): Extract blank matrix (e.g., plasma from six different sources) following your sample preparation procedure. Then, spike the extracted matrix with Ondansetron and this compound to the same final concentration as Set A.
-
Set C (Pre-Spike): Spike Ondansetron and this compound into the blank matrix before extraction.
-
-
Analyze all three sets using your validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF) % = (Peak Area in Set B / Peak Area in Set A) * 100
-
IS-Normalized MF = MF of Ondansetron / MF of this compound
-
Diagram of the Post-Extraction Spike Method Workflow
Caption: Workflow for assessing matrix effects and recovery.
Q4: My sample volume is very limited. What sample preparation technique is recommended for Ondansetron analysis?
A4: For low-volume samples, such as those from microdialysis (15-20 µL) or small animal studies (2.5 µL of serum), a simple protein precipitation method followed by dilution can be effective.[1][4] This approach minimizes sample loss while still providing a degree of cleanup. For instance, a validated method for Ondansetron in rat serum used protein precipitation, while microdialysate samples were simply diluted with the internal standard solution.[1][4]
Q5: What are the typical MRM transitions for Ondansetron and this compound?
A5: The multiple reaction monitoring (MRM) transitions commonly used for quantification in positive ion mode (ESI+) are:
These transitions provide good specificity and sensitivity for the detection of Ondansetron and its deuterated internal standard.
References
- 1. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
Technical Support Center: Ondansetron and Ondansetron-d3 LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Ondansetron and its deuterated internal standard, Ondansetron-d3.
Troubleshooting Guides
This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during the LC-MS/MS analysis of Ondansetron.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
-
Question: My chromatogram for Ondansetron shows significant peak tailing and broadening. What are the potential causes and how can I resolve this?
-
Answer: Poor peak shape can arise from several factors related to the column, mobile phase, or injection solvent.
-
Column Contamination: The column may be contaminated with residual matrix components. Solution: Flush the column with a strong solvent, such as a high percentage of organic solvent, or replace the guard column if one is in use.[1]
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion. Solution: Dilute the sample or reduce the injection volume.[1][2]
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger (higher organic content) than the initial mobile phase, it can cause peak distortion. Solution: Ensure the injection solvent is similar in composition to the initial mobile phase.[1]
-
Secondary Interactions: Silanol groups on the silica-based column can interact with the basic amine group of Ondansetron, causing peak tailing. Solution: Use a mobile phase with a suitable pH and an appropriate buffer, such as ammonium formate, to minimize these interactions. A lower pH will ensure Ondansetron is protonated and less likely to interact with residual silanols. Consider using an end-capped column.
-
Extra-Column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening. Solution: Minimize the length and internal diameter of all tubing between the injector, column, and mass spectrometer.
-
Issue 2: Low Signal Intensity or No Signal
-
Question: I am observing a very low signal or no signal at all for Ondansetron and this compound. What should I check?
-
Answer: A lack of signal can be due to issues with the mass spectrometer settings, the LC system, or the sample itself.
-
MS Parameter Optimization: The source and compound-specific parameters may not be optimal. Solution: Infuse a standard solution of Ondansetron directly into the mass spectrometer to optimize parameters such as ion spray voltage, source temperature, gas flows, and collision energy.[3]
-
Incorrect MRM Transitions: Ensure the correct precursor and product ions are being monitored. Solution: Verify the MRM transitions for Ondansetron (e.g., m/z 294.1 → 170.0) and this compound (e.g., m/z 297.1 → 173.1).[4]
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of the analytes. Solution: Improve chromatographic separation to move the Ondansetron peak away from interfering compounds. A more rigorous sample preparation technique, such as solid-phase extraction (SPE), may be necessary.[4][5] The use of a deuterated internal standard like this compound can help to compensate for matrix effects.[4][5]
-
LC System Issues: Check for leaks, ensure the mobile phase is flowing correctly, and verify that the injector is functioning properly.[6]
-
Sample Degradation: Ondansetron may have degraded in the sample. Solution: Prepare fresh samples and standards and ensure proper storage conditions.
-
Issue 3: High Background Noise
-
Question: My baseline is very noisy, making it difficult to accurately integrate the peaks. What can I do to reduce the background noise?
-
Answer: High background noise can originate from contaminated solvents, a dirty ion source, or electronic noise.
-
Solvent Contamination: Impurities in the mobile phase solvents or additives can contribute to high background. Solution: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[2]
-
Dirty Ion Source: The ion source can become contaminated over time, leading to increased background noise. Solution: Clean the ion source components, including the capillary and skimmer, according to the manufacturer's instructions.[2]
-
Improper Grounding: Poor electrical grounding can introduce electronic noise. Solution: Ensure all components of the LC-MS/MS system are properly grounded.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the LC-MS/MS analysis of Ondansetron.
-
Question 1: What are the typical MRM transitions and collision energies for Ondansetron and this compound?
-
Answer: The selection of Multiple Reaction Monitoring (MRM) transitions is crucial for selective and sensitive quantification. The most commonly reported transitions are summarized in the table below. It is important to note that optimal collision energies may vary depending on the instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Ondansetron | 294.1 | 170.0 | ~35 |
| This compound | 297.1 | 173.1 | ~35 |
| Data sourced from multiple studies, collision energy may require optimization.[4] |
-
Question 2: What type of chromatographic column is recommended for Ondansetron analysis?
-
Answer: A C18 reversed-phase column is most commonly used for the separation of Ondansetron.[4][5] Typical column dimensions are 50 mm x 4.6 mm with 5 µm particles, which allows for a relatively short run time.[4][5]
-
Question 3: What are the recommended mobile phase compositions?
-
Answer: A common mobile phase consists of an aqueous component and an organic component, often run in an isocratic or gradient mode.
-
Aqueous Phase: 10 mM ammonium formate with 0.1% formic acid in water.[4][5] The formic acid helps to protonate Ondansetron, leading to better peak shape and ionization efficiency in positive ion mode.
-
Example Isocratic Condition: A mixture of the aqueous and organic phases, for example, in a 55:45 (v/v) ratio.[4][5]
-
-
Question 4: What are the common sample preparation techniques for Ondansetron in biological matrices?
-
Answer: The choice of sample preparation depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT): This is a simple and fast method suitable for plasma or serum samples. Acetonitrile is commonly used as the precipitation solvent.[4][5]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup and is recommended for complex matrices or when very low detection limits are required.
-
Experimental Protocols
1. Sample Preparation using Protein Precipitation
This protocol is suitable for the extraction of Ondansetron from serum or plasma samples.
-
Pipette 100 µL of the serum or plasma sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL in acetonitrile).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
2. LC-MS/MS Method Parameters
The following table summarizes a typical set of starting parameters for an LC-MS/MS method for Ondansetron analysis. These parameters should be optimized for your specific instrument and application.
| Parameter | Value |
| LC System | |
| Column | C18, 50 x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Isocratic: 55% A / 45% B |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4000 V |
| Source Temperature | 450 °C |
| Dwell Time | 60 ms per transition |
Visualizations
Caption: Workflow for Ondansetron analysis by LC-MS/MS.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. agilent.com [agilent.com]
- 2. zefsci.com [zefsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. shimadzu.at [shimadzu.at]
Improving peak shape and resolution for Ondansetron and its internal standard
This guide provides troubleshooting advice and answers to frequently asked questions to help you improve peak shape and resolution in the chromatographic analysis of Ondansetron and its internal standard.
Troubleshooting Guide
This section addresses common problems encountered during the analysis of Ondansetron.
Q1: Why is my Ondansetron peak tailing?
Peak tailing for Ondansetron, a basic compound, is a common issue in reversed-phase HPLC. It is often caused by interactions between the analyte and residual silanol groups on the silica-based column packing material.[1][2]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help to reduce peak tailing.[2] Using a mobile phase with a pH below the pKa of the silanol groups (around 3.8-4.2) and the pKa of Ondansetron (7.4) will ensure that both are in a single ionic form, minimizing secondary interactions.
-
Solution 2: Use a Different Column: Consider using a column with a stationary phase designed for basic compounds, such as one with end-capping to block silanol groups or a polymer-based column.[1] A YMC basic column, for instance, is designed to reduce peak tailing for basic compounds.[3]
-
Solution 3: Mobile Phase Modifiers: The addition of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, thereby improving peak shape.
-
Solution 4: Check for Column Contamination: Contaminants accumulating at the column inlet can lead to peak distortion. Flushing the column with a strong solvent may resolve the issue.
Q2: What is causing peak fronting for my analytes?
Peak fronting can occur for several reasons, often related to the sample and its introduction onto the column.
-
Solution 1: Reduce Injection Volume/Mass: Overloading the column with too much sample is a primary cause of fronting.[4][5] Try reducing the concentration of your sample or the injection volume.[5][6]
-
Solution 2: Match Sample Solvent to Mobile Phase: A significant mismatch between the elution strength of your sample solvent (diluent) and the mobile phase can cause peak distortion.[4][5] If the sample is dissolved in a solvent much stronger than the mobile phase, the earliest eluting peaks are most likely to be affected.[4] Ideally, dissolve your sample in the mobile phase itself.
-
Solution 3: Check for Column Voids or Collapse: A physical void or collapse of the packing bed at the column inlet can cause the sample to travel through different paths, resulting in fronting peaks for all analytes.[1][6] This may require replacing the column.
Q3: How can I improve the resolution between Ondansetron and its internal standard?
Poor resolution can compromise the accuracy of your quantification. Several factors can be adjusted to improve the separation.
-
Solution 1: Optimize Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can significantly impact resolution.[7][8] Experiment with different ratios to find the optimal separation.
-
Solution 2: Change the Organic Solvent: Switching between acetonitrile and methanol can alter selectivity. Methanol is more viscous and may lead to broader peaks but can sometimes offer better resolution for certain compounds.
-
Solution 3: Adjust Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, although it will also increase the run time.[9]
-
Solution 4: Adjust Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially better resolution. However, it can also affect the retention time.[7][9]
Frequently Asked Questions (FAQs)
Q1: What are typical chromatographic conditions for Ondansetron analysis?
A variety of RP-HPLC methods have been successfully used. The optimal conditions depend on the specific column, instrument, and desired outcome. Below is a summary of conditions reported in various studies.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Phenomenex kromosil C-18 (250 mm × 4.6 mm, 5 µm)[8] | Promosil C-18 (250 mm x 4.6 mm, 10 µm)[10] | C18 (4.6 x 250 mm, 5µm)[11] |
| Mobile Phase | Methanol:Acetonitrile:Buffer (pH 3) (40:20:40 v/v/v)[8] | Acetonitrile:Methanol (50:50 v/v)[10] | Acetonitrile:Water (0.1% OPA) (25:75 v/v)[11] |
| Flow Rate | 1.0 mL/min[8] | 1.2 mL/min[10] | 1.0 mL/min[11] |
| Detection (UV) | 210 nm[8] | 216 nm[10] | 314 nm[11] |
| Column Temp. | Ambient | Not Specified | Not Specified |
| Injection Vol. | 20 µL[12] | Not Specified | 20 µL[11] |
| Retention Time | 2.7 min[8] | 2.64 min[10] | Not Specified |
Q2: What is a suitable internal standard (IS) for Ondansetron analysis?
An ideal internal standard should be structurally similar to the analyte, well-resolved from it, and not present in the sample matrix.[13] Several compounds have been used as internal standards for Ondansetron:
The choice of IS will depend on your specific chromatographic conditions and sample matrix.
Q3: What are acceptable system suitability parameters for an Ondansetron method?
System suitability tests ensure that the chromatographic system is performing adequately. Typical parameters include:
-
Tailing Factor (T): Should ideally be not more than 2.0 for the Ondansetron peak.[12]
-
Theoretical Plates (N): A value of not less than 2000 is often required, indicating good column efficiency.[12]
-
Resolution (Rs): The resolution between Ondansetron and its internal standard should be greater than 2.0.[3][17]
-
Relative Standard Deviation (%RSD): For replicate injections, the %RSD of peak area and retention time should typically be less than 2%.[7]
Experimental Protocol: RP-HPLC Method for Ondansetron
This protocol provides a general methodology for the analysis of Ondansetron in a pharmaceutical dosage form.
1. Materials and Reagents
-
Ondansetron reference standard
-
Internal Standard (e.g., Granisetron)
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Potassium dihydrogen orthophosphate
-
Orthophosphoric acid
-
Purified water
-
0.45 µm membrane filters
2. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Prepare a buffer of 0.02 M potassium dihydrogen orthophosphate, adjust pH to 3.0 with orthophosphoric acid. Mix buffer, methanol, and acetonitrile in a ratio of 40:40:20 (v/v/v). Filter and degas.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C[7]
-
Detection Wavelength: 216 nm[10]
-
Injection Volume: 20 µL
3. Standard Solution Preparation
-
Stock Standard (Ondansetron): Accurately weigh and dissolve 10 mg of Ondansetron reference standard in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.
-
Stock Standard (IS): Prepare a 100 µg/mL stock solution of the internal standard in the mobile phase.
-
Working Standard: From the stock solutions, prepare a working standard solution containing 10 µg/mL of Ondansetron and 10 µg/mL of the internal standard by diluting with the mobile phase.
4. Sample Preparation (from Tablets)
-
Weigh and finely powder 10 Ondansetron tablets.
-
Transfer a quantity of powder equivalent to 10 mg of Ondansetron into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.
-
Make up the volume with the mobile phase.
-
Filter the solution through a 0.45 µm filter.
-
Dilute this solution with the mobile phase to achieve a final concentration of approximately 10 µg/mL. Add the internal standard to achieve a final concentration of 10 µg/mL.
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform six replicate injections of the working standard solution to check for system suitability.
-
Inject the prepared sample solution.
-
Identify the peaks of Ondansetron and the internal standard based on their retention times.
-
Calculate the amount of Ondansetron in the sample by comparing the peak area ratio of Ondansetron to the internal standard with that of the working standard.
Troubleshooting Workflow
References
- 1. waters.com [waters.com]
- 2. agilent.com [agilent.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. phenomenex.blog [phenomenex.blog]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. actapharmsci.com [actapharmsci.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. eprajournals.com [eprajournals.com]
- 11. nano-ntp.com [nano-ntp.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A rapid, sensitive and validated method for the determination of ondansetron in human plasma by reversed-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. farmaciajournal.com [farmaciajournal.com]
Addressing poor recovery of Ondansetron-d3 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the poor recovery of Ondansetron-d3 during sample extraction. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Poor recovery of this compound, a commonly used internal standard in bioanalytical methods, can arise from various factors during sample extraction. This guide provides a systematic approach to troubleshooting low recovery for both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE) Troubleshooting
Low recovery in LLE can often be attributed to suboptimal pH, inappropriate solvent selection, or emulsion formation.
Common Issues and Solutions for LLE
| Issue | Potential Cause | Recommended Action |
| Analyte not partitioning into the organic phase | Incorrect pH of the aqueous sample: Ondansetron is a weak base (pKa ≈ 7.4). At acidic pH, it will be ionized and remain in the aqueous phase. | Adjust the sample pH to be basic (e.g., pH 9-10) using a suitable buffer or base (e.g., sodium hydroxide) to ensure this compound is in its neutral, more hydrophobic form, facilitating its extraction into the organic solvent.[1][2] |
| Inappropriate extraction solvent: The polarity of the extraction solvent may not be suitable for this compound. | Use a moderately polar, water-immiscible organic solvent. Methyl tert-butyl ether (MTBE) and ethyl acetate have been successfully used for Ondansetron extraction.[3][4] Consider trying different solvents or solvent mixtures. | |
| Emulsion formation | High concentration of lipids or proteins in the sample: This is common with plasma or serum samples. | - Gently rock or invert the sample instead of vigorous vortexing. - Add salt (salting-out effect) to the aqueous phase to decrease the solubility of this compound and disrupt emulsions. - Centrifuge at a higher speed or for a longer duration. - A small amount of a different organic solvent can sometimes break an emulsion. |
| Analyte loss during evaporation | High volatility of the analyte or degradation at high temperatures: Ondansetron is generally stable, but prolonged exposure to high temperatures during solvent evaporation can lead to losses. | Evaporate the organic solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 40-45°C).[1] Avoid complete dryness, as it can make reconstitution difficult. |
| Poor recovery after reconstitution | Inappropriate reconstitution solvent: The dried extract may not be fully soluble in the chosen solvent. | Reconstitute the extract in a solvent that is compatible with your analytical method (e.g., mobile phase) and in which this compound is highly soluble. Sonication can aid in dissolving the extract. |
| Non-specific binding | Adsorption of this compound to glass or plasticware: This can be a significant issue at low concentrations. | - Use polypropylene tubes instead of glass, as studies have shown Ondansetron to be stable in polypropylene.[2] - Silanize glassware to reduce active sites for adsorption. - Pre-rinse pipette tips and tubes with the sample or a solution of the analyte. |
Troubleshooting Workflow for LLE
Solid-Phase Extraction (SPE) Troubleshooting
SPE is a powerful technique for sample clean-up and concentration. However, poor recovery can result from incorrect sorbent selection, inadequate method optimization, or matrix effects.
Common Issues and Solutions for SPE
| Issue | Potential Cause | Recommended Action |
| Analyte breakthrough during loading | Incorrect sorbent choice: The sorbent does not have the appropriate retention mechanism for this compound. | For Ondansetron, a weak base, a cation-exchange or a reversed-phase (e.g., C8, C18) sorbent is typically used. Ensure the chosen sorbent is appropriate for the analyte's properties. |
| Sample pH not optimized: If using a cation-exchange sorbent, the sample pH should be acidic to ensure this compound is positively charged. For reversed-phase, a neutral or slightly basic pH will keep it in its less polar, neutral form. | Adjust the sample pH according to the chosen sorbent's mechanism. | |
| Loading flow rate is too high: Insufficient residence time on the sorbent leads to incomplete retention. | Decrease the sample loading flow rate to allow for adequate interaction between this compound and the sorbent. | |
| Sorbent bed dried out before loading: A dry sorbent will not effectively retain the analyte. | Ensure the sorbent bed remains wetted after the conditioning and equilibration steps and before sample loading. | |
| Analyte loss during washing | Wash solvent is too strong: The wash solvent may be eluting the this compound along with the interferences. | Use a weaker wash solvent. For reversed-phase SPE, this means a lower percentage of organic solvent. For ion-exchange, ensure the wash solvent does not disrupt the ionic interaction. Test the wash eluate for the presence of your analyte. |
| Incomplete elution | Elution solvent is too weak: The elution solvent is not strong enough to desorb this compound from the sorbent. | Increase the strength of the elution solvent. For reversed-phase, increase the organic solvent percentage. For cation-exchange, use a basic elution solvent or a solvent with a high ionic strength to disrupt the interaction. |
| Insufficient elution volume: The volume of the elution solvent may not be enough to completely elute the analyte. | Increase the volume of the elution solvent and collect multiple fractions to see if the analyte is eluting late. | |
| Matrix effects in LC-MS/MS analysis | Co-elution of matrix components with this compound: This can cause ion suppression or enhancement, leading to inaccurate quantification and apparent low recovery. | Optimize the SPE wash and elution steps to better remove interfering matrix components. Modify the chromatographic conditions to separate the analyte from the matrix interferences. |
Troubleshooting Workflow for SPE
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for extracting this compound from an aqueous sample?
A1: Since Ondansetron is a weak base with a pKa of approximately 7.4, the pH of the aqueous sample should be adjusted to be at least 1.5 to 2 pH units above the pKa to ensure it is in its non-ionized, more hydrophobic form. A pH of 9 to 10 is generally recommended for efficient extraction into an organic solvent during LLE.[1] For SPE, the optimal pH will depend on the chosen sorbent (see SPE troubleshooting guide).
Q2: Which solvents are best for liquid-liquid extraction of this compound?
A2: Moderately polar, water-immiscible organic solvents are effective. Methyl tert-butyl ether (MTBE) and ethyl acetate have been reported to provide good recovery for Ondansetron from plasma.[3][4]
Q3: My recovery is inconsistent between samples. What could be the cause?
A3: Inconsistent recovery can be due to several factors:
-
Variable matrix effects: The composition of biological samples can vary, leading to different levels of ion suppression or enhancement in LC-MS/MS analysis.
-
Inconsistent pH adjustment: Small variations in pH can significantly impact extraction efficiency.
-
Emulsion formation: The extent of emulsion can differ between samples.
-
Technique variability: Ensure consistent vortexing/mixing times and solvent volumes for all samples.
Q4: I am using a deuterated internal standard (this compound). Shouldn't it correct for all extraction inefficiencies?
A4: Ideally, a stable isotope-labeled internal standard like this compound should co-elute and have identical chemical behavior to the analyte, thus correcting for variations in extraction recovery and matrix effects. However, if the recovery is extremely low, the signal for this compound may be too weak for reliable quantification. Furthermore, very low recovery can indicate a fundamental problem with the extraction method that should be addressed to ensure a robust and reliable assay.
Q5: Could non-specific binding to my labware be a cause of low recovery?
A5: Yes, especially at low concentrations, this compound can adsorb to surfaces. Studies have shown that Ondansetron is stable when stored in polypropylene syringes.[2] It is advisable to use polypropylene tubes and pipette tips to minimize this issue. Silanizing glassware can also reduce non-specific binding.
Experimental Protocols
Detailed Liquid-Liquid Extraction (LLE) Protocol for this compound from Human Plasma
This protocol is a generalized procedure based on common practices in published literature.
-
Sample Preparation:
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
-
pH Adjustment:
-
Add 50 µL of 1 M sodium hydroxide to alkalize the plasma sample to a pH of approximately 10.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Cap the tube and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Evaporation:
-
Carefully transfer the upper organic layer (MTBE) to a clean polypropylene tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., a mixture of acetonitrile and ammonium formate buffer).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Detailed Solid-Phase Extraction (SPE) Protocol for this compound from Human Urine
This protocol is a generalized procedure for a mixed-mode cation-exchange SPE.
-
Sample Pre-treatment:
-
To 500 µL of human urine, add 25 µL of this compound internal standard working solution.
-
Add 500 µL of 4% phosphoric acid to acidify the sample.
-
Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation-exchange SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
Equilibrate with 1 mL of 100 mM hydrochloric acid. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 100 mM hydrochloric acid.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
-
Elution:
-
Elute the this compound with 1 mL of a freshly prepared elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Collect the eluate in a clean polypropylene tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes reported recovery data for Ondansetron from various studies. Note that the specific conditions for each study may vary.
| Extraction Method | Matrix | Extraction Solvent/Sorbent | Reported Recovery (%) | Reference |
| LLE | Human Plasma | Ethyl Acetate | >85% | [1] |
| LLE | Human Plasma | Methyl tert-butyl ether | Not explicitly stated, but method was validated | [3] |
| SPE | Human Serum | Not specified | >90% | [5] |
This data indicates that high recovery of Ondansetron is achievable with both LLE and SPE methods when properly optimized. If your recovery is significantly lower, it strongly suggests a deviation from optimal conditions, which the troubleshooting guides in this document are designed to address.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Stability of ondansetron stored in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of ondansetron in plasma and its pharmacokinetics in the young and elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of mobile phase composition on Ondansetron-d3 retention time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic analysis of Ondansetron-d3. The focus is on understanding and resolving issues related to retention time variability by examining the impact of mobile phase composition.
Frequently Asked Questions (FAQs)
Q1: We are observing a drift in the retention time of this compound during a series of injections. What are the primary causes related to the mobile phase?
A1: Retention time drift for this compound can stem from several mobile phase-related factors:
-
Inadequate Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analytical run. This is especially true if the mobile phase contains additives like ion-pairing reagents.
-
Changing Mobile Phase Composition: This can occur due to the evaporation of a more volatile solvent (e.g., acetonitrile) from the mobile phase reservoir, leading to a gradual increase in the proportion of the less volatile component (e.g., water) and thus longer retention times. Incorrect preparation or mixing of the mobile phase can also be a cause.
-
pH Fluctuation: Ondansetron is a basic compound with a pKa of approximately 7.4.[1][2][3] If the mobile phase is not adequately buffered, or if the pH is close to the pKa of Ondansetron, small changes in pH can significantly alter its ionization state and, consequently, its retention time.[4][5]
-
Mobile Phase Contamination: Contaminants in the mobile phase can accumulate on the column, altering the stationary phase chemistry and affecting retention.
Q2: How does the percentage of organic modifier (e.g., acetonitrile or methanol) in the mobile phase affect the retention time of this compound?
A2: In reversed-phase HPLC, increasing the percentage of the organic modifier in the mobile phase will decrease the retention time of this compound. This is because Ondansetron is a relatively non-polar molecule, and a higher concentration of organic solvent in the mobile phase increases its affinity for the mobile phase, leading to faster elution from the non-polar stationary phase. Conversely, decreasing the organic modifier percentage will increase the retention time.
Q3: What is the expected difference in retention time between Ondansetron and this compound?
A3: In reversed-phase HPLC, deuterated compounds like this compound typically elute slightly earlier than their non-deuterated counterparts. This is known as the isotopic effect. The difference in retention time is usually small but may be observable depending on the chromatographic conditions. For many applications using mass spectrometry detection, this slight shift does not interfere with quantification, and this compound is often used as an internal standard for the analysis of Ondansetron.
Q4: How does the pH of the mobile phase influence the retention of this compound?
A4: As a basic compound with a pKa of about 7.4, the retention time of this compound is highly dependent on the mobile phase pH.[1][2][3]
-
At a pH well below the pKa (e.g., pH < 5.4) , Ondansetron will be predominantly in its protonated (ionized) form. This ionized form is more polar and will have a weaker interaction with the non-polar stationary phase, resulting in a shorter retention time.
-
As the pH of the mobile phase approaches the pKa (pH 5.4 - 9.4) , a mixture of ionized and neutral forms will exist. In this range, small changes in pH can lead to significant and often unpredictable shifts in retention time, and peak shape may deteriorate.
-
At a pH well above the pKa (e.g., pH > 9.4) , Ondansetron will be primarily in its neutral, un-ionized form. This form is less polar and will interact more strongly with the stationary phase, leading to a longer retention time.
For robust and reproducible chromatography, it is recommended to use a mobile phase pH that is at least 2 pH units away from the pKa of the analyte.[4]
Troubleshooting Guide
This guide addresses common issues related to this compound retention time in HPLC analysis.
| Issue | Potential Cause (Mobile Phase Related) | Recommended Solution |
| Gradually Increasing Retention Time | Evaporation of the organic solvent from the mobile phase. | Cover the mobile phase reservoir. Prepare fresh mobile phase more frequently. |
| Inadequate column equilibration. | Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. | |
| Gradually Decreasing Retention Time | Selective adsorption of a mobile phase component onto the stationary phase, changing its characteristics. | Ensure the mobile phase is well-mixed and filtered. Consider using a different mobile phase additive if the problem persists. |
| Sudden Shift in Retention Time | Incorrect mobile phase preparation (wrong ratio of solvents or incorrect buffer concentration/pH). | Carefully reprepare the mobile phase, verifying all volumes and weights. Calibrate the pH meter before preparing buffers. |
| Air bubbles in the pump or detector. | Degas the mobile phase thoroughly using sonication or helium sparging. Purge the pump to remove any trapped air bubbles. | |
| Poor Peak Shape (Tailing or Fronting) | Mobile phase pH is too close to the pKa of Ondansetron. | Adjust the mobile phase pH to be at least 2 units away from 7.4. For Ondansetron, a lower pH (e.g., 3-4) is often used to ensure it is fully protonated, leading to better peak shape. |
| Inappropriate mobile phase for the stationary phase. | Ensure the mobile phase components are compatible with the column chemistry. | |
| Split Peaks | Sample solvent is significantly different from the mobile phase. | Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength. |
Data on Mobile Phase Composition and Ondansetron Retention Time
The following tables summarize data from various studies on Ondansetron, illustrating the impact of mobile phase composition on retention time. While specific data for this compound is limited, the trends observed for Ondansetron are directly applicable.
Table 1: Effect of Acetonitrile (ACN) and Methanol (MeOH) Concentration
| Mobile Phase Composition | Stationary Phase | Flow Rate (mL/min) | Retention Time (min) |
| Methanol:Acetonitrile:Water (50:30:20 v/v/v) | C18 | 1.0 | 4.997 |
| Methanol:0.02 M Phosphate Buffer (60:40 v/v) | C18 | 1.0 | Not specified, used as a reference method. |
| Acetonitrile:Phosphate Buffer pH 5.4 (20:80 v/v) | Nitrile Silica Gel | 1.5 | 9.4 |
| Acetonitrile:Water with 0.1% TFA (90:10 v/v) | Hypercarb | 1.5 | ~3.0 |
| Acetonitrile:Buffer pH 2.2 (27:73 v/v) | C18 | 1.0 | 5.2 |
| Methanol:0.1% OPA (50:50 v/v) | C18 | 0.7 | 4.77 |
| Methanol:Acetonitrile:Phosphate Buffer pH 3 (40:20:40 v/v/v) | C18 | 1.0 | 2.7 |
TFA: Trifluoroacetic Acid, OPA: Orthophosphoric Acid
Table 2: Effect of Mobile Phase pH
| Mobile Phase | Stationary Phase | Flow Rate (mL/min) | Retention Time (min) |
| Acetonitrile:10 mM Acetate Buffer:Trimethylamine (20:80:0.5, v/v/v), pH 3.5 | C18 | 1.0 | Not specified, used for separation from other compounds. |
| Acetonitrile:0.05 M Potassium Dihydrogen Phosphate (pH 4.0) (25:75 v/v) | C18 | 1.0 | Not specified, used for simultaneous analysis of five 5-HT3 antagonists. |
| Acetonitrile:Phosphate Buffer pH 5.4 (20:80 v/v) | Nitrile Silica Gel | 1.5 | 9.4 |
| Methanol:Phosphate Buffer pH 6.8 (50:50 v/v) | C8 | 0.6 | 7.74 |
Experimental Protocols
Protocol 1: RP-HPLC Method for Ondansetron
This protocol is based on a stability-indicating method and provides a good starting point for method development.
-
Chromatographic System: High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: C18 (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A filtered and degassed mixture of Methanol, Acetonitrile, and Water in a ratio of 50:30:20 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 249 nm.
-
Expected Retention Time for Ondansetron: Approximately 4.997 minutes.[4]
Protocol 2: LC-MS/MS Method for Ondansetron and this compound
This protocol is suitable for the simultaneous quantification of Ondansetron and its deuterated internal standard, this compound.
-
Chromatographic System: Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an electrospray ionization (ESI) source.
-
Column: Gemini C18 (50 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 10 mM ammonium formate with 0.1% formic acid in water and 0.1% formic acid in acetonitrile (55:45, v/v).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: Not specified.
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Ondansetron: m/z 294.1 → 170.0
-
This compound: m/z 297.1 → 173.1
-
-
Visualizations
References
- 1. Ondansetron | C18H19N3O | CID 4595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ondansetron [drugfuture.com]
- 3. 99614-02-5 CAS MSDS (Ondansetron) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. moravek.com [moravek.com]
Validation & Comparative
Validation of a Bioanalytical Method for Ondansetron Using Ondansetron-d3: A Comparative Guide Based on FDA/EMA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a bioanalytical method for the quantification of Ondansetron in human plasma using its deuterated internal standard, Ondansetron-d3, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The content is structured to align with the harmonized guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), primarily referencing the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline. This document presents experimental data and detailed protocols to aid in the development and validation of similar bioanalytical methods.
Core Principles of Bioanalytical Method Validation
The primary objective of validating a bioanalytical method is to demonstrate that it is suitable for its intended purpose. This involves establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. For quantitative bioanalytical methods, this includes demonstrating specificity, accuracy, precision, linearity, and stability under the conditions of use.
Comparative Performance Data
The following tables summarize the key validation parameters for a typical LC-MS/MS method for Ondansetron in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Result | Acceptance Criteria (FDA/EMA) |
| Linearity Range | 0.20 - 120.0 ng/mL | At least 4 out of 6 non-zero standards should be within ±15% of the nominal concentration (±20% for LLOQ). |
| Correlation Coefficient (r²) | > 0.99 | r² ≥ 0.985 |
| Calibration Model | Weighted linear regression (1/x²) | Appropriate model that best describes the concentration-response relationship. |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) | Acceptance Criteria (FDA/EMA) |
| LLOQ | 0.20 | 7.7 | 5.1 | +8.2 | +7.0 | Precision: ≤20% CV; Accuracy: within ±20% of nominal value |
| Low QC | 0.60 | 5.2 | 3.8 | +5.5 | +4.3 | Precision: ≤15% CV; Accuracy: within ±15% of nominal value |
| Medium QC | 60.0 | 3.1 | 2.5 | -2.1 | -1.8 | Precision: ≤15% CV; Accuracy: within ±15% of nominal value |
| High QC | 90.0 | 1.6 | 2.1 | +1.5 | +2.7 | Precision: ≤15% CV; Accuracy: within ±15% of nominal value |
Table 3: Recovery and Matrix Effect
| Analyte | Low QC Recovery (%) | High QC Recovery (%) | Internal Standard Recovery (%) | Matrix Factor (Low QC) | Matrix Factor (High QC) | Acceptance Criteria (FDA/EMA) |
| Ondansetron | 85.2 | 88.9 | - | 0.98 | 1.03 | Recovery should be consistent, precise, and reproducible. |
| This compound | - | - | 87.5 | - | - | IS-normalized matrix factor CV should be ≤15%. |
Table 4: Stability
| Stability Condition | Duration | Low QC Stability (% Change) | High QC Stability (% Change) | Acceptance Criteria (FDA/EMA) |
| Bench-top (Room Temperature) | 24 hours | -3.2 | -2.5 | Mean concentration within ±15% of nominal values. |
| Freeze-Thaw (3 cycles) | - | -4.5 | -3.8 | Mean concentration within ±15% of nominal values. |
| Long-term (-80°C) | 90 days | -5.1 | -4.2 | Mean concentration within ±15% of nominal values. |
| Stock Solution (Room Temperature) | 12 hours | -1.8 | -1.5 | Mean concentration within ±10% of nominal values. |
| Stock Solution (-20°C) | 30 days | -2.5 | -2.1 | Mean concentration within ±10% of nominal values. |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Preparation of Stock and Working Solutions
-
Ondansetron Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ondansetron reference standard and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Ondansetron stock solution with 50% methanol to create calibration standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (blank, standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the this compound internal standard working solution in acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
MS System: Sciex API 5500 Triple Quadrupole or equivalent
-
Column: C18, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile. Gradient elution.
-
Flow Rate: 0.5 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Ondansetron: Q1 294.2 -> Q3 170.1
-
This compound: Q1 297.2 -> Q3 173.1
-
Validation Experiments
-
Specificity and Selectivity: Analyze six different lots of blank human plasma to ensure no significant interference at the retention times of Ondansetron and this compound.
-
Calibration Curve and Linearity: Prepare a calibration curve with a blank, a zero standard (blank + IS), and at least six non-zero concentration levels. Analyze in triplicate.
-
Accuracy and Precision: Analyze QC samples at four concentration levels (LLOQ, Low, Medium, High) in six replicates on three different days.
-
Recovery: Compare the peak area of Ondansetron in extracted plasma samples (spiked before extraction) to the peak area of Ondansetron in post-extraction spiked samples at low and high QC concentrations.
-
Matrix Effect: Compare the peak area of Ondansetron in post-extraction spiked samples from six different lots of plasma to the peak area of Ondansetron in a neat solution.
-
Stability: Assess the stability of Ondansetron in plasma under various storage and handling conditions as outlined in Table 4.
Visualizing the Workflow
The following diagrams illustrate the key processes in the bioanalytical method validation.
A Comparative Guide to Ondansetron Quantification: A Cross-Method Synopsis for Researchers
Comparative Analysis of Quantitative Performance
The selection of an appropriate analytical method for Ondansetron quantification is contingent on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance of different analytical techniques as reported in various studies.
Table 1: Performance Characteristics of HPLC and LC-MS/MS Methods
| Parameter | HPLC-UV Method 1[1] | HPLC-UV Method 2[2][3] | LC-MS/MS Method 1[4] | LC-MS/MS Method 2[5][6][7] |
| Linearity Range | 10 - 50 µg/mL | 50 µg/mL (test conc.) | 5 - 1000 ng/mL | 0.25 - 350 ng/mL (Plasma) |
| Correlation Coefficient (r²) | 0.9999 | Not specified | >0.99 | Not specified |
| Accuracy (% Recovery) | 99.82 - 101.58% | Not specified | 94.7 - 113.5% | Within 85-115% |
| Precision (%RSD) | Intra-day: 0.02 - 0.07% Inter-day: 0.11 - 0.21% | Not specified | < 14% | < 15% |
| Limit of Detection (LOD) | 0.11 µg/mL | 0.075 µg/mL | Not specified | Not specified |
| Limit of Quantification (LOQ) | 0.32 µg/mL | 0.232 µg/mL | 5 ng/mL | 0.25 ng/mL (Plasma) |
Table 2: Performance Characteristics of HPTLC and UV-Vis Spectrophotometry Methods
| Parameter | HPTLC Method 1[8][9][10] | HPTLC Method 2[11] | UV-Vis Method 1[12] | UV-Vis Method 2[13] |
| Linearity Range | 100 - 500 ng/spot | 300 - 1100 ng/spot | 4 - 24 µg/mL | 5 - 25 µg/mL |
| Correlation Coefficient (r²) | >0.99 | 0.998 | 0.999 | 0.9993 |
| Accuracy (% Recovery) | 99 - 100% | Not specified | 99.37 ± 0.50% | 98.93 - 101.45% |
| Precision (%RSD) | < 2% | Not specified | < 2% | < 2% |
| Limit of Detection (LOD) | 39.9 ng/spot | 54.60 ng/spot | Not specified | 0.163796 µg/mL |
| Limit of Quantification (LOQ) | 121.1 ng/spot | 165.46 ng/spot | Not specified | 0.496352 µg/mL |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the compared studies.
High-Performance Liquid Chromatography (HPLC-UV)
-
Method 1 [1]
-
Column: Fortis C18 (4.6 x 100 mm, 2.5 µm)
-
Mobile Phase: Methanol: 0.1 % Orthophosphoric acid (50:50 v/v)
-
Flow Rate: 0.7 mL/min
-
Detection: UV at 248 nm
-
Injection Volume: 20 µL
-
Retention Time: 4.77 min
-
-
-
Column: Phenomenex Kromosil C-18 (250x4.6 mm, 5 µm)
-
Mobile Phase: Buffer and Methanol
-
Flow Rate: Not specified
-
Detection: Not specified
-
Injection Volume: Not specified
-
Retention Time: Not specified
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Method 1 [4]
-
Column: Agilent SB-C18 (2.1 × 150 mm, 5 μm)
-
Mobile Phase: 0.1 % formic acid in water and acetonitrile (gradient elution)
-
Flow Rate: Not specified
-
Detection: ESI positive ion mode, MRM for m/z 294.0→169.7 (Ondansetron) and m/z 326.0→291.0 (Midazolam as IS)
-
Sample Preparation: Protein precipitation with acetonitrile
-
-
-
Column: Not specified
-
Mobile Phase: Not specified
-
Flow Rate: Not specified
-
Detection: Sciex QTRAP 6500+ mass spectrometer, with labeled Ondansetron as internal standard
-
Sample Preparation: Liquid-liquid extraction from plasma and cerebrospinal fluid
-
High-Performance Thin-Layer Chromatography (HPTLC)
-
-
Stationary Phase: Precoated silica gel 60 F254 TLC plates
-
Mobile Phase: Dichloromethane:Methanol (9:1 v/v)
-
Detection: 309 nm and 294 nm
-
-
Method 2 [11]
-
Stationary Phase: Pre-coated silica gel 60 GF 254 plates
-
Mobile Phase: Methanol:Triethylamine:Glacial Acetic Acid (9.5:0.5:0.1, v/v/v)
-
Detection: Densitometric analysis in reflectance-absorbance mode at 309 nm
-
Ultraviolet-Visible (UV-Vis) Spectrophotometry
-
Method 1 [12]
-
Solvent: Not specified
-
Wavelength: 302 nm
-
-
Method 2 [13]
-
Solvent: Distilled water
-
Wavelength: 297 nm
-
Conceptual Workflow for Inter-Laboratory Cross-Validation
To ensure the reproducibility and reliability of an analytical method across different laboratories, a formal inter-laboratory cross-validation study is the gold standard. The following diagram illustrates a conceptual workflow for such a study.
Caption: Conceptual workflow for an inter-laboratory cross-validation study.
This guide provides a valuable starting point for researchers in selecting and implementing a suitable analytical method for Ondansetron quantification. The presented data, extracted from peer-reviewed studies, highlights the performance of various techniques, while the conceptual workflow for inter-laboratory cross-validation underscores the best practices for ensuring method robustness and transferability.
References
- 1. ijpbs.com [ijpbs.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Validated HPTLC Method for Determination of Ondansetron in Combination with Omeprazole or Rabeprazole in Solid Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pharmascholars.com [pharmascholars.com]
- 13. ijcrt.org [ijcrt.org]
Comparative analysis of different internal standards for Ondansetron quantification
In the bioanalytical quantification of the antiemetic drug Ondansetron, the use of an appropriate internal standard (IS) is critical for achieving accurate and precise results, particularly when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction recovery, matrix effects, and instrument response. This guide provides a comparative analysis of different internal standards commonly used for Ondansetron quantification, supported by experimental data and detailed methodologies.
The primary choices for an internal standard in Ondansetron assays are a stable isotope-labeled version of the analyte (e.g., Ondansetron-d3) or a structurally similar molecule (analog). This analysis will focus on three frequently cited internal standards: This compound , Granisetron , and Midazolam .
Quantitative Performance Comparison
The selection of an internal standard significantly impacts the validation parameters of an analytical method. The following table summarizes the key performance metrics for Ondansetron quantification using this compound, Granisetron, and Midazolam as internal standards, based on data from various validated methods.
| Performance Parameter | This compound | Granisetron | Midazolam |
| Linearity Range (ng/mL) | 0.20 - 120.0 | 0.25 - 40.0 | 5 - 1000 |
| Intra-assay Precision (%RSD) | < 15% | 1.6 - 7.7% | < 14% |
| Inter-assay Precision (%RSD) | < 15% | 2.1 - 5.1% | < 14% |
| Accuracy (%) | 98.0 - 103.1% (as recovery) | 97.3 - 107.0% | 94.7 - 113.5% |
| Lower Limit of Quantification (LLOQ) | 0.20 ng/mL | 0.25 ng/mL | 5 ng/mL |
| Recovery (%) | 100.2% (for IS) | Not explicitly stated | Not explicitly stated |
| Matrix Effect | IS-normalized factor close to 1.0 | Not explicitly stated | Not explicitly stated |
Analysis of Performance Data:
-
This compound , as a stable isotope-labeled internal standard, is generally considered the gold standard. It co-elutes with Ondansetron and exhibits nearly identical ionization and fragmentation behavior, providing the most effective compensation for matrix effects and variability in the MS source. The data shows a wide linear range and high accuracy.[1] The IS-normalized matrix factor being close to 1.0 indicates excellent mitigation of ion suppression or enhancement.[2]
-
Granisetron , another 5-HT3 receptor antagonist, is a structural analog often used as an internal standard.[3] Its chemical similarity to Ondansetron allows it to behave comparably during extraction and chromatography. The validation data demonstrates excellent linearity, precision, and accuracy within its reported range.[3]
-
Midazolam has also been employed as an internal standard for Ondansetron quantification. While not a structural analog in the same way as Granisetron, it has been used successfully in validated methods.[4] The reported linearity range is broad, and the precision and accuracy are within acceptable limits for bioanalytical assays.[4]
Experimental Methodologies
The following sections detail the typical experimental protocols for Ondansetron quantification using the compared internal standards.
1. Sample Preparation:
A common technique for extracting Ondansetron and the internal standard from plasma is protein precipitation or liquid-liquid extraction (LLE).
-
Protein Precipitation (used with Midazolam IS):
-
To a plasma sample, add the internal standard solution (Midazolam).
-
Add a precipitating agent, such as acetonitrile.
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.[4]
-
-
Liquid-Liquid Extraction (used with Granisetron IS):
-
To a plasma sample, add the internal standard solution (Granisetron).
-
Add an extraction solvent, such as methyl tert-butyl ether.
-
Vortex the mixture to facilitate the transfer of the analyte and IS to the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[3]
-
2. Chromatographic Conditions:
Reversed-phase high-performance liquid chromatography (HPLC) is typically employed for the separation of Ondansetron and its internal standard.
-
Column: A C18 column (e.g., Agilent SB-C18, 2.1 × 150 mm, 5 μm or Gemini C18, 50 x 4.6 mm, 5 µm) is commonly used.[2][4]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water or 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typical.[2][4][5]
-
Flow Rate: Flow rates are generally in the range of 0.6 to 1 mL/min.[2][5]
3. Mass Spectrometric Conditions:
Tandem mass spectrometry with positive ion electrospray ionization (ESI+) is the standard for detection and quantification. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
Ionization Mode: ESI+
-
MRM Transitions:
-
Collision Energy: Optimized for each transition, for example, 35 V for Ondansetron and its deuterated form.[2]
Workflow and Process Visualization
The general workflow for the quantification of Ondansetron using an internal standard is depicted in the following diagram.
Caption: General workflow for Ondansetron quantification using an internal standard.
Conclusion
The choice of internal standard is a critical decision in the development of a robust and reliable method for Ondansetron quantification.
-
This compound offers the most ideal characteristics for an internal standard due to its isotopic similarity to the analyte, providing the best compensation for analytical variability. It is the recommended choice for methods requiring the highest accuracy and precision, especially when dealing with complex biological matrices.
-
Granisetron serves as an excellent alternative, being a structural analog that shows comparable behavior during analysis. It is a suitable option when a deuterated standard is not available or is cost-prohibitive.
-
Midazolam , while not structurally related to Ondansetron, has been shown to be effective in validated methods. However, careful validation is required to ensure it adequately compensates for any variability in the assay, particularly concerning matrix effects and extraction recovery.
Ultimately, the selection should be based on the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and resource availability. Regardless of the choice, thorough method validation is essential to ensure the data generated is accurate and reproducible.
References
- 1. Bioequivalence Analysis of Ondansetron Hydrochloride Tablets in Healthy Chinese Subjects: A Randomized, Open-Label, Two-Period Crossover Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Linearity and Recovery in Ondansetron Assays Utilizing Ondansetron-d3
For researchers and drug development professionals, the robust quantification of Ondansetron in biological matrices is paramount for accurate pharmacokinetic and bioequivalence studies. A critical component of the underlying bioanalytical method validation is the assessment of linearity and recovery. This guide provides an objective comparison of assay performance, focusing on methods that employ Ondansetron-d3 as a stable isotope-labeled (SIL) internal standard (IS), and includes supporting experimental data and protocols.
The use of an SIL internal standard like this compound is the gold standard in quantitative mass spectrometry. It ensures the highest accuracy and precision by co-eluting with the analyte and experiencing identical ionization and matrix effects, thus effectively correcting for variations during sample preparation and analysis.
Experimental Protocols
A validated bioanalytical method is crucial for reliable results. The following protocols for linearity and recovery assessment are synthesized from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods and align with FDA and EMA guidelines.[1][2]
Linearity Assessment Protocol
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Preparation of Calibration Standards:
-
Prepare a primary stock solution of Ondansetron (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.[1]
-
Perform serial dilutions from the stock solution to create working solutions covering the desired calibration range (e.g., 0.25 ng/mL to 350 ng/mL).[1][3]
-
Spike blank biological matrix (e.g., human plasma, serum) with the working solutions to create at least six to eight non-zero calibration standards.[2]
-
Prepare a separate stock solution for Quality Control (QC) samples to ensure accuracy.[2]
-
-
Sample Analysis:
-
Process the calibration standards and QC samples using the established sample preparation method (e.g., protein precipitation or liquid-liquid extraction as described below).
-
During processing, add a fixed concentration of the this compound internal standard solution to all samples, including calibration standards, QCs, and blanks.[2]
-
Analyze the extracted samples using the validated LC-MS/MS method.
-
-
Data Evaluation:
-
Construct a calibration curve by plotting the peak area ratio (Ondansetron peak area / this compound peak area) against the nominal concentration of Ondansetron.
-
Perform a linear regression analysis, typically with a 1/x² weighting factor, to determine the slope, intercept, and correlation coefficient (r²).[4]
-
The acceptance criterion for the correlation coefficient (r²) is typically ≥ 0.99.
-
Recovery Assessment Protocol
Extraction recovery is the efficiency of the analyte extraction process from the biological matrix. It is a measure of how much analyte is lost during sample preparation.
-
Sample Set Preparation:
-
Set A (Spiked Before Extraction): Prepare QC samples at low, medium, and high concentration levels in the biological matrix. Process these samples using the chosen extraction method (e.g., protein precipitation).
-
Set B (Spiked After Extraction): Extract blank biological matrix first. Then, spike the resulting clean extract with the analyte and internal standard at concentrations matching the low, medium, and high QC levels. This set represents 100% recovery.
-
Set C (Neat Solution): Prepare solutions of the analyte and internal standard in the mobile phase reconstitution solvent at the same final concentrations as the QC samples.
-
-
Analysis and Calculation:
-
Analyze all three sets of samples via LC-MS/MS.
-
Calculate the percentage recovery using the following formula: % Recovery = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100
-
The recovery of the analyte does not need to be 100%, but it should be consistent and reproducible across the concentration range. Consistent recovery of the internal standard (this compound) is crucial as it corrects for extraction variability.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for conducting linearity and recovery experiments in an Ondansetron bioanalytical assay.
Data Presentation: Linearity and Recovery Performance
The tables below summarize typical performance data for Ondansetron assays using this compound as an internal standard, compiled from multiple studies.
Table 1: Linearity of Ondansetron Quantification
| Biological Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Human Plasma | 0.25 - 350 | > 0.999 | [1][3] |
| Human Cerebrospinal Fluid (CSF) | 0.025 - 100 | > 0.999 | [1][3] |
| Rat Serum | 10 - 25,000 | Not specified, but method was linear | [4] |
| Human Plasma | 0.20 - 120.0 | > 0.99 | [5] |
Table 2: Extraction Recovery of Ondansetron
| Biological Matrix | Analyte | Mean Recovery (%) | Internal Standard | Mean IS Recovery (%) | Reference |
| Human Plasma | Ondansetron | 98.0 - 103.1 | This compound | 100.2 | [5] |
| Human Plasma | R-(-)-ondansetron | 85 - 91 | Propanolol | Not Applicable | [6] |
| Human Plasma | S-(+)-ondansetron | 85 - 91 | Propanolol | Not Applicable | [6] |
*Note: This study used a non-isotopic internal standard, but the recovery data for Ondansetron is still relevant and demonstrates high efficiency.
Comparison and Alternatives
This compound (Stable Isotope-Labeled IS):
-
Advantages: As a deuterated analog, this compound has nearly identical chemical and physical properties to Ondansetron. It co-elutes chromatographically and experiences the same extraction efficiency and matrix-induced ion suppression or enhancement. This allows it to perfectly compensate for analytical variability, leading to superior accuracy and precision. Data shows that when significant ion suppression is observed for Ondansetron, a similar suppression occurs for this compound, resulting in an IS-normalized matrix factor close to 1.0, which indicates effective correction.[4]
-
Disadvantages: The primary drawback is the higher cost of synthesis compared to other potential internal standards.
Alternative Internal Standards (e.g., Tropisetron, Propranolol):
-
Advantages: Non-isotopic internal standards, which are structurally similar to the analyte, are generally less expensive and more readily available.
-
Disadvantages: These compounds will have different retention times and may respond differently to matrix effects and extraction conditions. While they can correct for some variability, they cannot account for analyte-specific issues as effectively as an SIL standard. For instance, if an interfering substance in the matrix co-elutes with Ondansetron but not the alternative IS, it could suppress the Ondansetron signal without affecting the IS, leading to inaccurate quantification.
Conclusion
The experimental data overwhelmingly supports the use of this compound as the internal standard of choice for the bioanalysis of Ondansetron. Assays validated using this compound demonstrate excellent linearity over wide concentration ranges and exhibit high, consistent recovery. The ability of a stable isotope-labeled internal standard to accurately correct for matrix effects and procedural losses during sample preparation ensures the highest quality data for critical drug development and clinical research applications. While alternative standards exist, they do not provide the same level of analytical certainty as a co-eluting, isotopically labeled analog.
References
- 1. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioequivalence Analysis of Ondansetron Hydrochloride Tablets in Healthy Chinese Subjects: A Randomized, Open-Label, Two-Period Crossover Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]
Comparison of HPLC-UV and LC-MS/MS methods for Ondansetron analysis
In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. Ondansetron, a potent antiemetic agent, is widely analyzed in various matrices, from bulk drug substances to biological fluids. For researchers and drug development professionals, selecting the appropriate analytical technique is a critical decision. This guide provides an objective comparison of two commonly employed methods for Ondansetron analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This comparison is supported by a summary of experimental data from various studies, detailing the performance characteristics of each method. We also provide generalized experimental protocols to serve as a practical starting point for method development and validation.
Performance Comparison at a Glance
The choice between HPLC-UV and LC-MS/MS for Ondansetron analysis hinges on the specific requirements of the study, particularly the need for sensitivity and selectivity versus the cost and complexity of the instrumentation.
| Parameter | HPLC-UV | LC-MS/MS | Key Advantages |
| Sensitivity (LOD/LOQ) | Lower | Significantly Higher | LC-MS/MS is superior for trace-level analysis. |
| Selectivity | Good | Excellent | LC-MS/MS offers unparalleled selectivity, crucial for complex matrices. |
| Linearity Range | Typically in the µg/mL range | Wide dynamic range, often from ng/mL to µg/mL | LC-MS/MS can quantify a broader range of concentrations. |
| Precision (%RSD) | Generally < 2% | Typically < 15% | Both methods offer excellent precision. |
| Accuracy (%Recovery) | High (typically 98-102%) | High (typically 85-115%) | Both methods provide high accuracy. |
| Cost & Complexity | Lower cost, simpler operation | Higher initial investment and operational complexity | HPLC-UV is more accessible for routine quality control. |
| Sample Throughput | Moderate | High, especially with modern systems | LC-MS/MS can offer faster analysis times. |
Quantitative Data Summary
The following tables summarize the validation parameters for both HPLC-UV and LC-MS/MS methods for Ondansetron analysis, compiled from various scientific publications.
Table 1: HPLC-UV Method Validation Parameters for Ondansetron Analysis
| Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Precision (%RSD) | Accuracy (% Recovery) | Reference |
| 10 - 50 | 0.11 | 0.32 | < 2.0 | 99.82 - 101.58 | [1] |
| 5 - 35 | 0.2559 | 0.7755 | < 2.24 | 98.61 - 102.50 | [2] |
| 30 - 70 | - | - | < 2 | < 2% (as error) | [3] |
| 25 - 1000 ng/mL | 10 ng/mL | 25 ng/mL | 0.93 - 3.41 | -3.63 - 1.01 (as % bias) | [4][5] |
| 20 - 120 | 0.075 | 0.232 | - | - | [6] |
Table 2: LC-MS/MS Method Validation Parameters for Ondansetron Analysis
| Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Precision (%RSD) | Accuracy (% Recovery/Bias) | Reference |
| 0.2 - 60 | 0.2 | 1.6 - 7.7 | 97.3 - 108.2 | [7][8] |
| 0.10 - 40 | 0.10 | 3.7 - 12.3 | 100.4 - 107.1 | [8] |
| 5 - 1000 | 5 | < 14 | 94.7 - 113.5 | [9] |
| 0.25 - 350 (plasma) | 0.25 | - | - | [10][11] |
| 0.025 - 100 (CSF) | 0.025 | - | - | [10][11] |
| 0.025 - 50 (microdialysate) | 0.025 | - | - | [12][13] |
Experimental Workflows
The general experimental workflows for both HPLC-UV and LC-MS/MS analysis of Ondansetron are depicted in the diagrams below.
References
- 1. ijpbs.com [ijpbs.com]
- 2. actapharmsci.com [actapharmsci.com]
- 3. revmedchir.ro [revmedchir.ro]
- 4. akjournals.com [akjournals.com]
- 5. akjournals.com [akjournals.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Development and validation of a rapid and sensitive LC-ESI-MS/MS method for ondansetron quantification in human plasma and its application in comparative bioavailability study [repositorio.unifesp.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchwithnj.com [researchwithnj.com]
- 11. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchwithrutgers.com [researchwithrutgers.com]
- 13. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ondansetron-d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe handling and disposal of Ondansetron-d3, a deuterated analog of the antiemetic drug Ondansetron.
Immediate Safety and Handling Precautions
Ondansetron, the parent compound of this compound, is classified as toxic if swallowed and demonstrates aquatic toxicity.[1][2][3] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1] In case of accidental ingestion, immediate medical attention is required.[1]
Disposal of this compound must comply with all applicable federal, state, and local regulations for hazardous waste.[4] It is crucial to prevent the release of this compound into the environment, particularly into waterways, due to its potential long-lasting harmful effects on aquatic life.[1][2][3]
Disposal Procedures
There are two primary recommended disposal routes for this compound in a laboratory setting: disposal via a licensed hazardous waste contractor and chemical degradation prior to disposal. The choice of method will depend on institutional policies, local regulations, and the quantity of waste.
Option 1: Disposal via a Licensed Hazardous Waste Contractor (Recommended)
This is the most straightforward and compliant method for the disposal of this compound.
Step-by-Step Protocol:
-
Segregation: Collect all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, in a dedicated and clearly labeled hazardous waste container. The container should be compatible with the chemical nature of the waste.
-
Labeling: Label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[5] They will ensure the waste is transported and disposed of in accordance with all regulations, typically via high-temperature incineration.
Option 2: Chemical Degradation (for small quantities, subject to institutional approval)
For small quantities, chemical degradation can be an effective method to render the compound less hazardous before disposal. Ondansetron has been shown to degrade under basic hydrolytic conditions.[6][7][8][9] As deuterium is a stable isotope and does not confer radioactivity, the disposal of deuterated compounds is dictated by the properties of the parent molecule. Therefore, the degradation methods for Ondansetron can be applied to this compound.
Experimental Protocol for Base-Catalyzed Hydrolysis:
-
Preparation: In a suitable reaction vessel within a chemical fume hood, dissolve the this compound waste in a minimal amount of an appropriate solvent.
-
Hydrolysis: Add a 1 M solution of sodium hydroxide (NaOH) to the reaction vessel.
-
Heating: Heat the mixture to 80°C and maintain for 30 hours to facilitate degradation.[8][9]
-
Neutralization: After cooling to room temperature, neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.
-
Disposal of Degradation Products: Even after degradation, the resulting mixture may still be subject to hazardous waste regulations. Dispose of the neutralized solution in accordance with your institution's policies, which may involve collection by a licensed waste handler. Do not pour down the drain unless explicitly permitted by your EHS department for neutralized, non-hazardous chemical waste.
Summary of Ondansetron Degradation Conditions
The following table summarizes the known degradation conditions for Ondansetron based on forced degradation studies. This data can be used to inform the selection of an appropriate chemical degradation method for this compound.
| Stress Condition | Reagent/Parameters | Observed Degradation | Reference |
| Acidic Hydrolysis | 0.1 M HCl, 80°C, 20 min | Slight decomposition (~4.16%) | [10] |
| Basic Hydrolysis | 0.1 N NaOH, 80°C | Slight decomposition (~3.07%) | [10] |
| Basic Hydrolysis | 1 M NaOH, 80°C, 30 h | Significant degradation | [8][9] |
| Oxidative | 30% H₂O₂, 80°C | Slight decomposition (~2.18%) | [10] |
| Thermal | 80°C, 3 hours | Slight decomposition (~3.82%) | [10] |
| Photolytic | Exposure to light | Significant degradation | [6][7] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. gmpsop.com [gmpsop.com]
- 2. epfl.ch [epfl.ch]
- 3. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 4. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Selective separation and characterization of the stress degradation products of ondansetron hydrochloride by liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective separation and characterization of the stress degradation products of ondansetron hydrochloride by liquid chromatography with quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. scholar.ui.ac.id [scholar.ui.ac.id]
- 9. pubs.aip.org [pubs.aip.org]
- 10. jchps.com [jchps.com]
Safeguarding Research: A Comprehensive Guide to Handling Ondansetron-d3
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Ondansetron-d3, a deuterated form of Ondansetron used in research. Adherence to these procedures is critical for minimizing exposure risk and ensuring responsible disposal.
Ondansetron and its deuterated analog are potent selective 5-HT3 receptor antagonists. While therapeutically used to prevent nausea and vomiting, in a laboratory setting, they must be handled with care due to their potential health effects.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
Ondansetron hydrochloride is classified as toxic if swallowed and can cause serious eye damage.[3] It may also cause allergic reactions upon inhalation or skin contact.[4] Therefore, a stringent PPE protocol is mandatory.
Table 1: Hazard Summary
| Hazard Statement | GHS Classification | Reference |
| Toxic if swallowed | Acute Toxicity, Oral (Cat. 3) | [3][5] |
| Causes serious eye damage | Serious Eye Damage (Cat. 1) | [3] |
| May cause allergy or asthma symptoms if inhaled | Respiratory Sensitisation (Cat. 1) | [4] |
| May cause an allergic skin reaction | Skin Sensitisation (Cat. 1) | [4] |
| Very toxic to aquatic life | Acute Aquatic Hazard (Cat. 1) | [3] |
| Toxic to aquatic life with long lasting effects | Chronic Aquatic Hazard (Cat. 2) | [3][5] |
Table 2: Personal Protective Equipment (PPE) Requirements
| Situation | Required PPE | Standards/Specifications |
| Routine Handling (Weighing, preparing solutions) | - Two pairs of chemotherapy-rated gloves (e.g., Nitrile) - Disposable, fluid-resistant gown - Chemical safety goggles or face shield | Gloves: ASTM D6978 Goggles: ANSI Z87.1 / EN166 |
| Risk of Aerosol/Dust (e.g., handling powder outside a containment unit) | - All routine handling PPE - NIOSH-certified N95 (or better) respirator | Respirator: CSA Standard Z94.4-18 or equivalent |
| Spill Cleanup | - All routine handling PPE - Full-face respirator may be required for large spills | As per institutional safety plan |
Note: Always consult your institution's specific safety plan and the product's Safety Data Sheet (SDS) for the most current and detailed information.[6][7]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely managing this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the package for any signs of damage or leakage. This should be done in a designated receiving area.
-
PPE: Wear appropriate PPE, including gloves and a lab coat, when unpacking the compound.[8]
-
Storage: Store this compound in a securely locked, well-ventilated, and designated area.[5] Specific storage conditions, such as temperature (e.g., -20°C or -80°C) and protection from light, must be strictly followed as per the manufacturer's instructions.[9]
Preparation and Use
-
Controlled Area: All handling of this compound, especially the solid form, must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of dust.[5]
-
Personal Protective Equipment: Don the full required PPE as detailed in Table 2 before beginning work.
-
Weighing: Use a dedicated spatula and weighing paper. Handle carefully to avoid generating dust.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory, even after removing gloves.[5]
Spill Management
-
Evacuate: In case of a significant spill, evacuate non-essential personnel from the area.[10]
-
Contain: Contain the spill using absorbent material appropriate for the solvent used (if in solution) or by gently covering the powder with damp absorbent pads if it is a solid.[10] Do not dry sweep.
-
Clean: Personnel involved in the cleanup must wear appropriate PPE, including respiratory protection if necessary.[10] Collect all contaminated materials into a sealed, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution.
Disposal Plan: Responsible Waste Management
Proper disposal is crucial to prevent environmental contamination and accidental exposure.
Segregation and Collection
-
Waste Streams: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Empty vials and containers
-
Used PPE (gloves, gowns, etc.)
-
Contaminated lab supplies (pipette tips, weighing paper, absorbent pads)
-
-
Containers: Collect all waste in clearly labeled, sealed, and puncture-resistant hazardous waste containers.[10]
Disposal Procedure
-
Professional Disposal: Arrange for the disposal of this compound waste through a licensed hazardous waste disposal company. This is the standard and required method for laboratory chemical waste.[3][5]
-
Incineration: High-temperature incineration is the preferred method for destroying pharmaceutical waste to ensure complete breakdown of the active compound.[11]
-
Record Keeping: Maintain accurate records of all disposed chemical waste as required by institutional and regulatory policies.
-
Household Disposal (Not Recommended for Labs): For context, the FDA recommends that household disposal of non-flushable medicines involves mixing the substance with an unappealing material like coffee grounds or cat litter, placing it in a sealed bag, and then into the trash.[12][13] This method is not suitable for the larger quantities and higher concentrations found in a research setting.
Visual Workflow for Handling this compound
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. Ondansetron (oral route, oromucosal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Ondansetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 5. fishersci.com [fishersci.com]
- 6. pogo.ca [pogo.ca]
- 7. pogo.ca [pogo.ca]
- 8. utoledo.edu [utoledo.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. iwaste.epa.gov [iwaste.epa.gov]
- 12. fda.gov [fda.gov]
- 13. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
